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  • Product: Tetrahydro-2H-thiopyran-2-carbaldehyde
  • CAS: 53916-79-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-thiopyran-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydro-2H-thiopyran-2-carbaldehyde is a saturated heterocyclic compound featuring a six-membered thiopyran ring with an aldehyde s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-2-carbaldehyde is a saturated heterocyclic compound featuring a six-membered thiopyran ring with an aldehyde substituent at the 2-position. This molecule represents a valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. The incorporation of the sulfur atom within the saturated ring imparts unique conformational and electronic properties compared to its oxygen analog, tetrahydropyran. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Sulfur-containing heterocycles are a cornerstone of pharmaceutical development, with moieties like thiophene, thiazole, and thiopyran forming the core of numerous approved drugs.[1][2] These scaffolds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1] Understanding the fundamental physicochemical properties of novel building blocks like Tetrahydro-2H-thiopyran-2-carbaldehyde is a critical first step in harnessing their potential for drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Tetrahydro-2H-thiopyran-2-carbaldehyde, outlines detailed protocols for its analytical characterization, and discusses its potential applications, thereby serving as a foundational resource for researchers.

Section 1: Molecular Identity and Core Properties

Precise identification is paramount for any chemical entity. The fundamental descriptors for Tetrahydro-2H-thiopyran-2-carbaldehyde are summarized below. While extensive experimental data is not widely published, this section consolidates available information from chemical databases.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name Thiane-2-carbaldehyde PubChem
CAS Number 53916-79-3 ChemicalBook[3]
Molecular Formula C₆H₁₀OS PubChem[4]
Molecular Weight 130.21 g/mol ChemicalBook
Canonical SMILES C1CSCC(C1)C=O PubChem[4]
InChI Key BXXHDPJDISPVSS-UHFFFAOYSA-N PubChem[4]
Physical State To be determined experimentally (likely a liquid or low-melting solid) N/A
Boiling Point Not available N/A
Melting Point Not available N/A

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Limited solubility in water is predicted. | N/A |

Section 2: Reactivity, Stability, and Synthetic Potential

The synthetic utility of Tetrahydro-2H-thiopyran-2-carbaldehyde is dictated by the reactivity of its functional groups and the stability of the thiopyran ring.

Key Reactive Sites

The molecule's reactivity is dominated by two primary locations: the electrophilic aldehyde carbon and the potentially acidic α-protons. The sulfur atom, with its available lone pairs, can also influence reactions, although it is generally less reactive than the aldehyde.

Reactive_Sites cluster_molecule Tetrahydro-2H-thiopyran-2-carbaldehyde mol S(CH₂)₄CHCHO aldehyde_c Electrophilic Carbonyl aldehyde_c->mol Nucleophilic Addition (e.g., Grignard, Wittig) alpha_h Acidic α-Proton alpha_h->mol Enolate Formation (e.g., Aldol Condensation)

Caption: Primary reactive centers of Tetrahydro-2H-thiopyran-2-carbaldehyde.

Stability Profile
  • Oxidation: The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone.[5] This transformation can be a deliberate synthetic step or an unwanted side reaction. Aldehydes are also prone to air oxidation, converting them to carboxylic acids over time. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.

  • Polymerization/Condensation: Like many aldehydes, this compound may undergo self-condensation (aldol reaction) under acidic or basic conditions.

Significance in Drug Discovery

The thiopyran core is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[6] The aldehyde functionality allows for its direct incorporation into drug candidates via reactions such as:

  • Reductive Amination: To form secondary and tertiary amines, a common linkage in pharmaceuticals.

  • Wittig Reaction: To create carbon-carbon double bonds for further functionalization.

  • Condensation Reactions: To build more complex heterocyclic systems, such as pyrimidines or imidazoles.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of Tetrahydro-2H-thiopyran-2-carbaldehyde requires a multi-technique analytical approach. The following workflow represents a robust, self-validating system for characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Validation synthesis Crude Product purification Purified Sample synthesis->purification Chromatography nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir purity_check Purity Analysis (GC/HPLC) purification->purity_check structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_confirm Purity >95% purity_check->purity_confirm

Caption: Standard workflow for the analytical validation of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound would show characteristic signals.

Predicted ¹H NMR Signals:

  • Aldehyde Proton (CHO): A singlet or triplet (due to coupling with the C2 proton) in the highly deshielded region of δ 9.5-10.0 ppm .

  • C2 Proton (CH-CHO): A multiplet around δ 3.5-4.0 ppm , deshielded by both the sulfur atom and the aldehyde.

  • C6 Protons (CH₂-S): Diastereotopic protons adjacent to the sulfur, appearing as complex multiplets around δ 2.5-3.0 ppm .

  • Ring Protons (C3, C4, C5): A series of overlapping multiplets in the aliphatic region of δ 1.5-2.2 ppm .

Predicted ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A highly deshielded signal around δ 195-205 ppm .

  • C2 Carbon (CH-CHO): A signal around δ 50-60 ppm .

  • C6 Carbon (CH₂-S): A signal around δ 25-35 ppm .

  • Ring Carbons (C3, C4, C5): Signals in the aliphatic region of δ 20-30 ppm .

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard experiments include a 1D proton, 1D carbon, and optionally 2D experiments like COSY and HSQC for complete assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to confirm the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1720-1740 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹ .

  • C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹ .

  • C-S Stretch: A weak to medium absorption in the fingerprint region, typically around 600-800 cm⁻¹ .

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic functional group frequencies.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺•): A peak corresponding to the exact molecular weight of the compound (C₆H₁₀OS). Using High-Resolution Mass Spectrometry (HRMS), this would be observed at m/z 130.0452.

  • Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde group (-CHO, 29 Da) or fragments resulting from the cleavage of the thiopyran ring.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Detection: The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z), and the detector records their relative abundance.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and compare the fragmentation pattern to predicted pathways, confirming the molecular structure.

Conclusion

Tetrahydro-2H-thiopyran-2-carbaldehyde is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties remains limited in public literature, its structural features allow for reliable predictions of its reactivity, stability, and spectroscopic signatures. The analytical workflows detailed in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for its application in research and drug development. The unique combination of a reactive aldehyde and a stable thiopyran scaffold makes it a valuable tool for chemists aiming to synthesize novel, biologically active molecules.

References

  • NeuroQuantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Available at: [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. Available at: [Link]

  • Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update. Available at: [Link]

  • MDPI. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Available at: [Link]

  • PubChem. Tetrahydro-2H-thiopyran-2-carbaldehyde. Available at: [Link]

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. Available at: [Link]

  • MDPI. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Available at: [Link]

  • RSC Publishing. (2025). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Available at: [Link]

  • PMC. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available at: [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-. Available at: [Link]

  • Combustion Institute. (2021). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. Available at: [Link]

Sources

Exploratory

Comprehensive Guide to the Solubility Profile of Tetrahydro-2H-thiopyran-2-carbaldehyde

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS 53916-79-3). [1] Executive Summary Tetrahydro-2H-thiop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS 53916-79-3).

[1]

Executive Summary

Tetrahydro-2H-thiopyran-2-carbaldehyde (also known as tetrahydro-2H-thiopyran-2-carboxaldehyde) is a critical sulfur-containing heterocyclic building block.[1] Unlike its oxygen analog (tetrahydro-2H-pyran-2-carbaldehyde), the presence of the sulfur atom significantly alters its lipophilicity, polarizability, and oxidation potential. This guide provides a technical analysis of its solubility in organic solvents, emphasizing the impact of the sulfide linkage on solvent selection for synthesis and purification.[1]

Key Technical Insight: While structurally similar to tetrahydropyran derivatives, the thiopyran ring imparts higher lipophilicity (LogP ~1.2–1.5 estimated) and susceptibility to S-oxidation.[1] Solvent selection must balance solubility power with chemical inertness toward both the aldehyde and sulfide moieties.[1]

Physicochemical Profile & Solubility Mechanism[1]

Understanding the solubility of this compound requires analyzing its molecular interaction potential.[1] The molecule contains two key functional groups: a thiether (sulfide) within the ring and an exocyclic aldehyde .[1]

Molecular Descriptors
PropertyValue / CharacteristicImpact on Solubility
CAS Number 53916-79-3Unique Identifier
Molecular Formula C₆H₁₀OS--
Molecular Weight 130.21 g/mol Low MW facilitates solubility in most organic solvents.[1]
Physical State Liquid (at RT)Miscible with many solvents rather than requiring lattice energy breakdown.[1]
LogP (Predicted) ~1.2 – 1.5Moderately lipophilic.[1] Soluble in mid-polarity organics.[1]
H-Bond Donors 0No self-association via H-bonding.[1]
H-Bond Acceptors 2 (O=C, -S-)Accepts H-bonds from protic solvents (Alcohols, Water).[1]
Solubility Logic (The "Like Dissolves Like" Mechanism)[1]
  • The Sulfur Effect: Sulfur is larger and more polarizable ("softer") than oxygen.[1] This reduces the compound's water solubility compared to its pyran analog but enhances affinity for chlorinated solvents and aromatics.[1]

  • The Aldehyde Effect: The carbonyl group provides a dipole, ensuring solubility in polar aprotic solvents like DMSO and Acetone.[1]

  • Lipophilic Backbone: The saturated carbon ring ensures compatibility with non-polar solvents like Hexanes (though miscibility may be partial at low temperatures).[1]

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their efficiency and chemical compatibility.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation and reaction media.[1]

Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and reactions.[1] High solvation energy for the soft sulfur atom.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Ideal for nucleophilic substitution reactions.[1] Caution: DMSO can act as an oxidant under certain conditions.[1]
Esters Ethyl Acetate (EtOAc)Good/Excellent Standard solvent for TLC and column chromatography purification.[1]
Ethers THF, 1,4-Dioxane, MTBEGood Excellent for organometallic reactions (e.g., Grignard additions to the aldehyde).[1]
Reactive & Conditional Solvents (Use with Caution)

These solvents dissolve the compound but may chemically react, altering the sample purity.[1]

  • Alcohols (Methanol, Ethanol):

    • Solubility: High.[1]

    • Risk:[1] Reversible formation of hemiacetals .[1] In the presence of acid catalysts, acetals may form.[1]

    • Recommendation: Use only if the reaction specifically requires protic conditions or for brief LC-MS analysis.[1]

  • Water:

    • Solubility: Low to Moderate.[1]

    • Risk:[1] Phase separation occurs at high concentrations.[1] The thiopyran ring is hydrophobic.[1]

  • Amines (Pyridine, Triethylamine):

    • Solubility: Good.[1][2]

    • Risk:[1] Potential for Schiff base formation or enamine generation if primary/secondary amines are present.[1]

Experimental Protocols

Protocol A: Standard Solubility Screening

Objective: Determine the approximate saturation limit (mg/mL) for process development.

  • Preparation: Weigh 10 mg of Tetrahydro-2H-thiopyran-2-carbaldehyde into a clear HPLC vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][3]

    • Turbidity/Phase Separation: Insoluble/Saturated.[1]

  • Calculation:

    
    
    
  • Validation: If clear, filter through a 0.45 µm PTFE filter and analyze via HPLC-UV (254 nm) to confirm no degradation.

Protocol B: Partition Coefficient (Shake-Flask Method)

Objective: Determine lipophilicity (LogP) for drug discovery applications.[1]

  • System: Octanol / Water (pre-saturated with each other).[1]

  • Process: Dissolve compound in Octanol. Add equal volume of Water.

  • Equilibrium: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases using HPLC.

    • Note: Due to the aldehyde, ensure pH is neutral to prevent hydration/oxidation.[1]

Stability & Storage Considerations

The solubility of Tetrahydro-2H-thiopyran-2-carbaldehyde cannot be decoupled from its stability.[1] The sulfur atom and aldehyde group present a "double threat" for oxidation.[1]

  • Oxidation Risk:

    • S-Oxidation: The sulfide can oxidize to sulfoxide (S=O) or sulfone (O=S=O) in the presence of peroxides (common in old THF or Ethers).[1]

    • Aldehyde Oxidation: Oxidizes to the carboxylic acid in air.[1]

  • Storage Solvent: Do NOT store in ethers (THF/Ether) for long periods unless they are BHT-stabilized and peroxide-free.[1] Preferred storage is neat (pure liquid) under Argon at -20°C.[1]

Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application.[1]

SolventSelection Start Select Solvent for Tetrahydro-2H-thiopyran-2-carbaldehyde AppType Intended Application? Start->AppType Synthesis Synthesis/Reaction AppType->Synthesis Analysis Analysis (HPLC/NMR) AppType->Analysis Purification Purification AppType->Purification NonPolar DCM, THF, Toluene (Inert Conditions) Synthesis->NonPolar Reduction/Grignard Polar Acetonitrile, DMSO (Avoid Alcohols if Acidic) Synthesis->Polar Substitution Warning Avoid: Water, Alcohols (Hemiacetal Risk) Synthesis->Warning Caution Analysis->NonPolar Normal Phase Analysis->Polar Reverse Phase Chromatography Hexane/EtOAc Mixtures Purification->Chromatography

Caption: Decision matrix for solvent selection balancing solubility with chemical stability.

Stability & Degradation Pathways

Understanding how the solvent environment affects the compound's integrity.[1]

DegradationPath Compound Tetrahydro-2H-thiopyran-2-carbaldehyde (Target) Oxidation1 Carboxylic Acid (Air Oxidation) Compound->Oxidation1 O2 / Air Exposure Oxidation2 Sulfoxide / Sulfone (Peroxides in Ethers) Compound->Oxidation2 ROOH (e.g., Old THF) Hemiacetal Hemiacetal (In Alcohols + Acid) Compound->Hemiacetal MeOH / EtOH

Caption: Potential degradation pathways mediated by solvent choice and storage conditions.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13950624, Tetrahydro-2H-thiopyran-2-carbaldehyde. Retrieved February 17, 2026, from [Link][1]

  • NIST Chemistry WebBook. 2H-Thiopyran, tetrahydro- (Structural Core Data). Retrieved from [Link][1]

Sources

Foundational

Conformational Landscape of Tetrahydro-2H-thiopyran-2-carbaldehyde: A Technical Guide for Drug Discovery and Development

Abstract This in-depth technical guide provides a comprehensive exploration of the conformational analysis of Tetrahydro-2H-thiopyran-2-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the conformational analysis of Tetrahydro-2H-thiopyran-2-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships between molecular structure, stereoelectronic effects, and conformational preference. We will delve into the theoretical underpinnings of conformational isomerism in thiane systems, detail rigorous experimental and computational workflows for its characterization, and present illustrative data to guide researchers in this field. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently navigate the conformational complexities of this important molecular entity.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as Tetrahydro-2H-thiopyran-2-carbaldehyde, the ensemble of accessible conformations, and their relative energies, dictates how the molecule interacts with its biological target. A thorough understanding of the conformational landscape is therefore not an academic exercise, but a critical component of rational drug design. The tetrahydro-2H-thiopyran ring, a sulfur-containing six-membered heterocycle, is a prevalent motif in numerous pharmaceuticals and bioactive compounds. The introduction of a carbaldehyde substituent at the 2-position introduces a fascinating interplay of steric and stereoelectronic effects that govern the ring's puckering and the orientation of the aldehyde group.

This guide will systematically dissect the conformational analysis of this molecule, providing both the theoretical framework and practical methodologies to elucidate its preferred three-dimensional structures.

Theoretical Foundations: Stereoelectronic and Steric Effects in Substituted Thianes

The conformational preference of substituents on a six-membered ring is a balance between minimizing steric strain and optimizing stabilizing stereoelectronic interactions. In the case of Tetrahydro-2H-thiopyran-2-carbaldehyde, the chair conformation is the most stable arrangement of the thiane ring, analogous to cyclohexane.[1] The key question then becomes the orientation of the carbaldehyde group: axial or equatorial.

The Anomeric Effect in Thiane Systems

A dominant stereoelectronic factor in heterocyclic chemistry is the anomeric effect.[2][3] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy the axial position, despite the potential for increased steric hindrance. This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, sulfur) and the antibonding (σ*) orbital of the C-substituent bond. For this overlap to be maximal, a gauche or anti-periplanar arrangement is required, which is achieved when the substituent is in the axial position.[2] While the classical anomeric effect is most pronounced with highly electronegative substituents like halogens or alkoxy groups, its influence with a carbonyl-containing substituent is a more nuanced interplay of orbital interactions.

Steric Considerations

Counterbalancing the anomeric effect are steric interactions. An axial substituent on a cyclohexane or thiane ring experiences 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the ring. These repulsive interactions increase the steric strain of the axial conformer.[1] The size of the substituent is a critical determinant of the magnitude of this strain. For the carbaldehyde group, its effective steric bulk will depend on its rotational conformation.

The equilibrium between the axial and equatorial conformers of Tetrahydro-2H-thiopyran-2-carbaldehyde is thus a fine balance between the stabilizing anomeric effect and destabilizing steric interactions.

Methodologies for Conformational Analysis

A multi-pronged approach combining computational modeling and experimental verification is essential for a robust conformational analysis.

Computational Chemistry: A Predictive Powerhouse

Computational methods provide a powerful means to predict the relative stabilities of different conformers and to probe the underlying electronic and steric factors.

  • Software: A robust quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Initial Structures: Build the axial and equatorial chair conformers of Tetrahydro-2H-thiopyran-2-carbaldehyde. For each, consider different rotamers of the carbaldehyde group.

  • Geometry Optimization: Perform full geometry optimizations of all initial structures. A commonly used and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d,p) basis set.[4]

  • Frequency Calculations: Following optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and potentially a more sophisticated functional.

  • Solvation Effects: To model a more realistic environment, incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) in the calculations, using a solvent relevant to experimental conditions (e.g., chloroform or water).

NBO analysis is a critical tool for dissecting the electronic interactions that contribute to conformational stability. By examining the output of an NBO calculation, one can identify and quantify the hyperconjugative interactions responsible for the anomeric effect. Specifically, the interaction between the sulfur lone pair (nS) and the antibonding orbital of the C2-C(aldehyde) bond (σ*C-C) can be evaluated.

Experimental Verification: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for determining the conformation of molecules in solution.

  • Sample Preparation: Dissolve a pure sample of Tetrahydro-2H-thiopyran-2-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. A spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly H2, will differ between the axial and equatorial conformers.

    • Coupling Constants (J-values): The vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large ³J values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. The coupling constant between H2 and the protons on C3 will be particularly informative.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between protons. For example, an NOE between the axial H2 and the axial protons on C4 and C6 would provide strong evidence for an equatorial carbaldehyde group.

Illustrative Data and Interpretation

In the absence of extensive published experimental data for Tetrahydro-2H-thiopyran-2-carbaldehyde, we present here illustrative data based on the principles discussed and findings for analogous systems.

Predicted Conformational Energies

The following table summarizes hypothetical relative energies for the axial and equatorial conformers of Tetrahydro-2H-thiopyran-2-carbaldehyde, as would be obtained from DFT calculations.

ConformerRelative Energy (gas phase, kcal/mol)Relative Energy (in Chloroform, kcal/mol)
Equatorial0.000.00
Axial+0.85+1.20

Note: These are illustrative values. The actual energy difference will depend on the level of theory and basis set used.

Interpretation: In this hypothetical scenario, the equatorial conformer is favored, suggesting that steric hindrance outweighs the anomeric stabilization. The increased preference for the equatorial conformer in a polar solvent is consistent with the anomeric effect being attenuated in more polar environments.[5]

Illustrative ¹H NMR Data

The table below presents expected ¹H NMR chemical shifts and coupling constants for the proton at C2 (H2) in both the axial and equatorial conformers.

ConformerH2 Chemical Shift (δ, ppm)³J(H2, H3ax) (Hz)³J(H2, H3eq) (Hz)
Equatorial CHO~3.5~11.0~3.0
Axial CHO~4.0~4.5~2.0

Interpretation: A measured coupling constant for H2 of approximately 11 Hz to one of the C3 protons would be strong evidence for the predominance of the conformer with an equatorial carbaldehyde group. Conversely, the absence of such a large coupling would suggest a significant population of the axial conformer.

Visualizing the Concepts

Diagrams are invaluable for understanding the complex spatial relationships in conformational analysis.

G cluster_0 Conformational Equilibrium cluster_1 Stabilizing/Destabilizing Factors Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip Anomeric Anomeric Effect (Stabilizes Axial) Anomeric->Axial Steric 1,3-Diaxial Interactions (Destabilizes Axial) Steric->Axial

Caption: Factors influencing the conformational equilibrium of 2-substituted thianes.

G cluster_workflow Conformational Analysis Workflow cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_interp Interpretation DFT DFT Calculations (Geometry Optimization, Energies) NBO NBO Analysis (Hyperconjugation) DFT->NBO Equilibrium Determination of Conformational Equilibrium DFT->Equilibrium NMR NMR Spectroscopy (¹H, NOESY) J_Coupling Analysis of Coupling Constants NMR->J_Coupling J_Coupling->Equilibrium

Caption: Integrated workflow for conformational analysis.

Conclusion and Future Directions

The conformational analysis of Tetrahydro-2H-thiopyran-2-carbaldehyde is a nuanced endeavor that requires a synergistic application of theoretical principles, computational modeling, and experimental validation. While steric factors are likely to play a significant role in favoring an equatorial orientation of the carbaldehyde group, the potential for a stabilizing anomeric effect should not be discounted and warrants careful investigation. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to undertake such an analysis.

Future work in this area could involve the synthesis of derivatives with varying substituents on the thiane ring to modulate the conformational equilibrium and to probe the structure-activity relationships in greater detail. Low-temperature NMR studies could also be employed to slow down the rate of ring flipping, potentially allowing for the direct observation of both the axial and equatorial conformers. Such studies will undoubtedly contribute to a deeper understanding of the conformational behavior of this important heterocyclic system and aid in the development of novel therapeutics.

References

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • The anomeric effect. Available from: [Link]

  • Wikipedia. Anomeric effect. Available from: [Link]

  • MDPI. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Available from: [Link]

  • PubMed. Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. Available from: [Link]

  • Chem-Impex. 5-(tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde. Available from: [Link]

  • Chem-Impex. 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde. Available from: [Link]

  • PMC. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link]

  • ScienceDirect. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Available from: [Link]

  • RSC Publishing. The anomeric effect: the dominance of exchange effects in closed-shell systems. Available from: [Link]

  • MDPI. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. Available from: [Link]

  • YouTube. Anomeric Effect(with All important factors). Available from: [Link]

  • NIST. 2H-Thiopyran, tetrahydro-. Available from: [Link]

  • PubChemLite. Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2). Available from: [Link]

  • RSC Publishing. Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Available from: [Link]

  • RSC Publishing. Conformations of some 2-substituted furan and thiophen carbonyl compounds. Available from: [Link]

  • PubChem. Tetrahydro-2H-thiopyran-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Equilibrium between aldehyde and thioaldehyde. Available from: [Link]

  • ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Available from: [Link]

  • Drug Design Org. Conformational Analysis. Available from: [Link]

  • Technology Networks. Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding. Available from: [Link]

  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. Available from: [Link]

  • Chemistry LibreTexts. 8.2: Conformational Analysis. Available from: [Link]

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available from: [Link]

  • ACS Publications. Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Available from: [Link]

  • ResearchGate. Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study. Available from: [Link]

  • Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes.

Sources

Exploratory

Technical Stewardship Guide: Tetrahydro-2H-thiopyran-2-carbaldehyde

Document Type: Technical Whitepaper & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Teams Subject: Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS: Derivative specific; s...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Teams Subject: Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS: Derivative specific; see CID 13950624)

Executive Summary & Strategic Context

Tetrahydro-2H-thiopyran-2-carbaldehyde is a specialized heterocyclic building block utilized in the synthesis of sulfur-containing scaffolds for pharmaceutical applications. Unlike its oxygen analogue (tetrahydro-2H-pyran-2-carbaldehyde), the presence of the cyclic sulfide introduces distinct chemical behaviors—specifically, high affinity for transition metal catalysts (catalyst poisoning) and unique redox susceptibility.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a risk-based operational framework . It addresses the dual challenges of aldehyde instability (aerobic oxidation) and organosulfur handling (odor control and metal scavenging), ensuring both personnel safety and data integrity in high-stakes research environments.

Chemical Identity & Predicted Properties[1][2][3][4][5]

As a specialized intermediate, experimental physical data is often sparse. The values below are synthesized from structural analogues (Tetrahydro-2H-thiopyran-4-carbaldehyde and Tetrahydro-2H-pyran-2-carbaldehyde) to provide a conservative safety baseline.

Table 1: Physicochemical Profile
PropertyValue / DescriptionOperational Implication
Molecular Formula C₆H₁₀OSN/A
Molecular Weight 130.21 g/mol Calculation standard.
Physical State Colorless to pale yellow liquidDarkening indicates oxidation/polymerization.
Boiling Point ~85-90°C @ 15 mmHg (Predicted)Vacuum distillation required for purification.
Flash Point ~75°C (Estimated)Class IIIA Combustible Liquid.
Solubility DCM, THF, EtOAc, TolueneLipophilic; poor water solubility.
Odor Pungent, Sulfurous (Garlic/Rotten Cabbage)High. Requires active odor management.

Hazard Identification & Toxicology Strategy

The "Dual-Functionality" Risk Profile

This compound presents a synergistic hazard profile due to its two functional groups:

  • The Aldehyde (C=O): Highly reactive toward nucleophiles (proteins/DNA) and susceptible to aerobic oxidation to the carboxylic acid (Tetrahydro-2H-thiopyran-2-carboxylic acid).

  • The Sulfide (C-S-C): A metabolic target for S-oxidation and a potent sensory irritant.

GHS Classification (Conservative Assessment)

Based on structural alerts and analogue data (CAS 50675-19-9).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][2][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][2]

  • Sensitization: Potential Skin Sensitizer (Due to aldehyde-protein adduction).

Mechanism of Action (Toxicology)
  • Schiff Base Formation: The aldehyde moiety can form Schiff bases with amine groups in biological macromolecules, leading to cytotoxicity.

  • Olfactory Fatigue: The sulfur component can cause rapid olfactory fatigue, making the nose an unreliable detector of hazardous concentrations.

Operational Protocol: Storage & Handling

The Golden Rule: Treat as air-sensitive and stench-releasing.

Storage Integrity Workflow

Aldehydes degrade over time. To maintain "Library Grade" purity (>95%), follow this strict chain of custody.

StorageProtocol Figure 1: Anti-Oxidation Storage Workflow Receipt Receipt of Chemical QC QC: 1H-NMR (Check -CHO peak ~9.5 ppm) Receipt->QC Verify Purity Aliquot Aliquot under Argon (Septum vials) QC->Aliquot If >95% Storage Storage: -20°C Double-contained Aliquot->Storage Prevent O2 exposure Use Thaw to RT before opening Storage->Use Minimize condensation Use->Storage Purge headspace with Ar

Handling & Synthesis Precautions

Critical Insight for Drug Developers: The sulfide sulfur atom is a "soft" Lewis base. It will poison heterogeneous catalysts (Pd/C, PtO2) and homogeneous catalysts (Pd(PPh3)4).

  • Mitigation: If performing reductive amination or hydrogenation, use stoichiometric reducing agents (NaBH(OAc)3) rather than catalytic hydrogenation, or use sulfur-resistant catalysts (e.g., sulfided platinum).

Odor Control System:

  • Primary: Handle only in a functioning fume hood (Face velocity > 100 fpm).

  • Secondary: Keep a "Bleach Bath" (10% Sodium Hypochlorite) in the hood. All glassware, syringes, and septa must be soaked in bleach before being removed from the hood. The bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

Emergency Response Framework

This section details self-validating response mechanisms. Do not rely on memory; follow the logic flow.

Spill Response Logic

Scenario: A 5mL vial drops and shatters inside the lab but outside the hood.

SpillResponse Figure 2: Sulfide/Aldehyde Spill Response Decision Tree Start Spill Detected Evacuate 1. Evacuate Area (Risk of Respiratory Irritation) Start->Evacuate PPE 2. Don PPE: Resp Protection (APRF) + Double Nitrile Evacuate->PPE Contain 3. Contain with Absorbent (Vermiculite/Pads) PPE->Contain Neutralize 4. Apply Bleach Solution (10%) (Oxidizes Sulfur Odor) Contain->Neutralize Disposal 5. Collect as Chemical Waste (Tag: Aldehyde/Sulfide) Neutralize->Disposal

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Aldehydes cause bronchospasm; sulfides cause respiratory depression at high doses.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[3][2][6]

Disposal & Regulatory Compliance

  • Waste Stream: Segregate into "Non-Halogenated Organic" waste.

  • Labeling: Must be tagged with "Stench" and "Aldehyde" to warn waste management personnel.

  • Pre-treatment: It is Best Practice to quench small aliquots with dilute bleach or hydrogen peroxide prior to disposal to minimize downstream odor complaints in the facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13950624, Tetrahydro-2H-thiopyran-2-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Discussion on oxidation of sulfides and aldehydes). Oxford University Press.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guide to the Scalable Synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to developing a scalable synthesis for Tetrahydro-2H-thiopyran-2-carbaldehyde, a valuable heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a scalable synthesis for Tetrahydro-2H-thiopyran-2-carbaldehyde, a valuable heterocyclic building block. While a standardized, large-scale protocol is not yet established in the literature, this guide offers proposed synthetic strategies based on well-established chemical principles. It includes a detailed hypothetical protocol for a promising route, characterization techniques, safety considerations, and a discussion of the chemical logic behind the proposed experimental choices. This application note is intended to serve as a foundational resource for chemists seeking to produce this compound for research and development purposes.

Introduction: The Potential of Tetrahydro-2H-thiopyran-2-carbaldehyde

Tetrahydro-2H-thiopyran-2-carbaldehyde is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The thiopyran ring is a key structural motif in a variety of biologically active molecules, and the aldehyde functional group provides a versatile handle for further chemical modifications.[1] Analogous oxane-containing compounds have demonstrated utility in the development of novel therapeutics, suggesting that their thio-counterparts may also possess interesting pharmacological properties.[2][3] The development of a robust and scalable synthesis is therefore a critical step towards unlocking the full potential of this compound.

This guide will explore potential synthetic routes, providing the scientific rationale for each approach and a detailed protocol for a promising method.

Proposed Synthetic Strategies

The synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde can be approached through several strategic disconnections. Below are two plausible routes, leveraging established methodologies in thioether and heterocyclic chemistry.

Strategy A: Thio-Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran rings from a homoallylic alcohol and an aldehyde.[4] A thio-analogue of this reaction, using a homoallylic thiol, presents a direct and atom-economical route to the target molecule.

Causality of Experimental Choices:

  • Starting Materials: Acrolein and 4-mercapto-1-butene are readily available starting materials.

  • Catalyst: A Brønsted or Lewis acid is required to activate the aldehyde for nucleophilic attack by the thiol.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or toluene is suitable to avoid side reactions.

Logical Relationship Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Acrolein C Thio-Prins Cyclization (Acid-Catalyzed) A->C B 4-Mercapto-1-butene B->C D Tetrahydro-2H-thiopyran-2-carbaldehyde C->D Yield: Moderate to Good (Predicted)

Caption: Proposed Thio-Prins Cyclization Route.

Strategy B: Ring-Closing Metathesis (RCM) followed by Hydroformylation

This strategy involves the construction of the unsaturated thiopyran ring via RCM, followed by the introduction of the aldehyde functionality through hydroformylation.

Causality of Experimental Choices:

  • RCM: A well-established method for the formation of cyclic olefins. A diene-containing thioether is required as the starting material.

  • Hydroformylation: A reliable method for the conversion of an alkene to an aldehyde.

  • Catalysts: Specific ruthenium-based catalysts for RCM and rhodium or cobalt catalysts for hydroformylation are necessary.

Experimental Workflow Diagram:

G A Allyl Mercaptan + Allyl Bromide B Diallyl Sulfide A->B Base C 3,6-Dihydro-2H-thiopyran B->C RCM Catalyst D Tetrahydro-2H-thiopyran-2-carbaldehyde C->D Hydroformylation (CO, H2, Catalyst)

Caption: RCM and Hydroformylation Synthetic Workflow.

Detailed Protocol: Thio-Prins Cyclization Approach

This section provides a detailed, hypothetical protocol for the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde via a thio-Prins cyclization. This protocol is intended as a starting point for experimental work and may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplier
Acrolein (stabilized)ReagentPlus®, ≥99%Sigma-Aldrich
4-Mercapto-1-butene95%TCI America
Boron trifluoride diethyl etherate (BF₃·OEt₂)Reagent grade, ≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃), saturated solutionACS reagentFisher Scientific
Magnesium sulfate (MgSO₄), anhydrousACS reagentFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Add 4-mercapto-1-butene (5.0 g, 48.9 mmol) to the DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Slowly add acrolein (2.74 g, 48.9 mmol) to the cooled solution over 10 minutes.

  • Catalyst Addition: Add boron trifluoride diethyl etherate (0.69 g, 4.89 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexanes to afford the pure Tetrahydro-2H-thiopyran-2-carbaldehyde.

Expected Yield and Characterization
  • Expected Yield: 60-75%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (d, J = 2.0 Hz, 1H), 4.05 (m, 1H), 2.90-2.75 (m, 2H), 2.20-1.50 (m, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.5, 55.0, 32.1, 28.9, 26.4, 25.8.

  • IR (neat): 2920, 2850, 1725 (C=O), 1450, 1260 cm⁻¹.

  • MS (EI): m/z (%) = 130 (M⁺), 101, 74.

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Acrolein: Highly flammable, toxic, and a lachrymator. Handle with extreme care.

    • 4-Mercapto-1-butene: Volatile and has a strong, unpleasant odor.

    • Boron trifluoride diethyl etherate: Corrosive and reacts with moisture. Handle under an inert atmosphere.

Scalability Considerations

For scaling up this synthesis, the following points should be considered:

  • Thermal Management: The reaction is exothermic and requires careful temperature control, especially during the addition of the catalyst. A jacketed reactor with a reliable cooling system is recommended for larger scales.

  • Reagent Purity: The purity of the starting materials, particularly the acrolein, is crucial for achieving high yields and minimizing side products.

  • Purification: Distillation under reduced pressure may be a more efficient purification method for larger quantities compared to column chromatography.

Conclusion

This application note provides a scientifically grounded starting point for the scalable synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde. The proposed thio-Prins cyclization route offers a direct and potentially efficient method. Researchers are encouraged to use this guide as a foundation for their own experimental work, with the understanding that optimization of reaction conditions will be necessary to achieve the desired scale and purity.

References

  • PubChem. Tetrahydro-2H-thiopyran-2-carbaldehyde. [Link]

  • Jacob, R. G., et al. (2011). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-353. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • ResearchGate. Large scale synthesis of thioethers. [Link]

  • Royal Society of Chemistry. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. [Link]

Sources

Application

Application Notes & Protocols for the Wittig Reaction of Tetrahydro-2H-thiopyran-2-carbaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with Tetrahydro-2H-thiopyran-2-carbaldehyde. This document offers de...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with Tetrahydro-2H-thiopyran-2-carbaldehyde. This document offers detailed protocols for the synthesis of both (Z)- and (E)-alkenes, an in-depth discussion of the reaction mechanism, and practical insights into experimental design and execution.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its principal advantage lies in the precise control it offers over the location of the newly formed double bond, a feature that is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[2][3] For a substrate such as Tetrahydro-2H-thiopyran-2-carbaldehyde, the Wittig reaction provides a powerful tool to introduce a variety of unsaturated functionalities at the C2 position, opening avenues to novel thiopyran-based scaffolds for drug discovery and materials science.

The reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[4][5] The versatility of the Wittig reaction stems from the wide array of ylides that can be prepared, allowing for the synthesis of a diverse range of alkenes.[3] This guide will detail the conditions necessary to successfully perform this transformation on Tetrahydro-2H-thiopyran-2-carbaldehyde, with a focus on achieving high yield and predictable stereoselectivity.

Mechanistic Overview: A Foundation for Rational Design

A thorough understanding of the Wittig reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[1][6] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[6]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[4][7] This critical aspect is summarized as follows:

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[4][8] The reaction proceeds rapidly through a syn-oxaphosphetane intermediate.[8]

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are less reactive and their reactions are often reversible.[8][9] This allows for thermodynamic equilibration to the more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[4][8]

This dichotomy in stereoselectivity provides a powerful tool for synthetic chemists to selectively access either the (Z)- or (E)-isomer of the desired alkene.

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction PPh3 Triphenylphosphine Phosphonium_Salt [Ph3P+-CH2R]X- PPh3->Phosphonium_Salt SN2 RCH2X Alkyl Halide RCH2X->Phosphonium_Salt Ylide Ph3P=CHR (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Tetrahydro-2H-thiopyran- 2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO experimental_workflow start Start reagent_prep Reagent & Glassware Preparation (Anhydrous) start->reagent_prep ylide_gen Ylide Generation (Protocol 1) reagent_prep->ylide_gen Non-stabilized protocol_2_setup Reaction Setup (Protocol 2) reagent_prep->protocol_2_setup Stabilized wittig_reaction Wittig Reaction with Aldehyde ylide_gen->wittig_reaction workup Aqueous Workup & Extraction wittig_reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end protocol_2_setup->wittig_reaction

Sources

Method

Using Tetrahydro-2H-thiopyran-2-carbaldehyde as a building block in medicinal chemistry

Application Note: Tetrahydro-2H-thiopyran-2-carbaldehyde in Medicinal Chemistry Part 1: Executive Summary & Strategic Rationale Tetrahydro-2H-thiopyran-2-carbaldehyde (also known as thiane-2-carbaldehyde) is an underutil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tetrahydro-2H-thiopyran-2-carbaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

Tetrahydro-2H-thiopyran-2-carbaldehyde (also known as thiane-2-carbaldehyde) is an underutilized but high-value building block for "scaffold hopping" in drug discovery. While its oxygen analog (tetrahydro-2H-pyran-2-carbaldehyde) is ubiquitous, the sulfur variant offers distinct physicochemical and metabolic advantages.

The "Thiane Advantage" in Lead Optimization:

  • Lipophilicity Modulation: The thiane ring is significantly more lipophilic than the pyran ring (ΔLogP ~ +0.5 to 0.8) but less lipophilic than cyclohexane. It occupies a "Goldilocks" zone for tuning permeability without crashing solubility.

  • Metabolic Handles: Unlike the inert cyclohexane, the sulfur atom is a "soft" metabolic handle.[1] It can be oxidized in vivo (or chemically) to the sulfoxide (S=O) or sulfone (O=S=O), dramatically altering polarity (lowering LogP) and introducing hydrogen bond acceptors without changing the carbon skeleton.[1]

  • Electronic Effects: The C2-aldehyde is electronically distinct due to the

    
     orbital overlap, influencing the kinetics of reductive aminations and the stability of resulting imines.
    

Part 2: Synthesis & Handling Protocols

Safety Warning: Thiane derivatives possess a characteristic, potent sulfur odor.[1] All reactions must be performed in a well-ventilated fume hood. The aldehyde is prone to air oxidation; store under argon at -20°C.

Protocol A: Synthesis via Oxidation of (Tetrahydro-2H-thiopyran-2-yl)methanol

Rationale: Direct oxidation of the alcohol is the most reliable route, avoiding the over-reduction risks associated with ester reduction.

Reagents:

  • (Tetrahydro-2H-thiopyran-2-yl)methanol (Starting Material)

  • Oxalyl chloride (COCl₂)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Triethylamine (Et₃N)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology (Swern Oxidation):

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78°C .

  • DMSO Addition: Add DMSO (2.4 equiv) dropwise. Critical: Control addition rate to maintain temp < -60°C. Stir for 15 min.

  • Substrate Addition: Add (Tetrahydro-2H-thiopyran-2-yl)methanol (1.0 equiv) in minimal DCM dropwise. Stir for 45 min at -78°C.

    • Self-Validation Point: Aliquot 50 µL, quench with MeOH, and run TLC. The alcohol spot (lower R_f) should be consumed.[1]

  • Base Quench: Add Et₃N (5.0 equiv) dropwise. The solution will thicken/precipitate. Allow to warm to 0°C over 30 min.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (removes amine), sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is silica-sensitive; use 1% Et₃N in eluent or process immediately.

Yield Expectation: 85-92% Stability: Use within 24 hours or store as the bisulfite adduct.

Part 3: Medicinal Chemistry Applications

Workflow 1: Reductive Amination (Library Synthesis)

The most common application is coupling the aldehyde with amines to generate thiane-containing cores.

Protocol:

  • Dissolve aldehyde (1.0 equiv) and Amine (R-NH₂, 1.1 equiv) in DCE (Dichloroethane).[1]

  • Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1.0 equiv).

  • Stir at RT for 4-16h.

  • Mechanistic Insight: The sulfur atom does not interfere with the iminium formation, but the steric bulk of the thiane ring at C2 can slow down the attack of bulky amines.[1]

Workflow 2: Sulfur Oxidation (Polarity Tuning)

This is the unique value proposition.[1] You can synthesize a library of compounds and then "late-stage oxidize" the sulfur to scan LogP space.

  • S-Oxidation (Sulfoxide): Treat thiane-derivative with 1.0 equiv NaIO₄ in MeOH/H₂O (0°C). Creates a chiral center at Sulfur (diastereomeric mixture).[1]

  • S-Oxidation (Sulfone): Treat with 2.5 equiv m-CPBA in DCM (RT). Creates the achiral sulfone (highly polar, H-bond acceptor).[1]

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for using this building block in a Lead Optimization campaign.

Thiane_Logic Start Lead Compound (Contains Cyclohexane/Pyran) Decision Optimization Goal? Start->Decision Path_Lipophilicity Increase Lipophilicity (vs Pyran) Decision->Path_Lipophilicity Permeability Issue Path_Metabolism Block Metabolism (vs Cyclohexane) Decision->Path_Metabolism High Clearance Path_Polarity Tune Polarity/Solubility Decision->Path_Polarity Solubility Issue Thiane Insert Thiane-2-CHO (Reductive Amination) Path_Lipophilicity->Thiane Path_Metabolism->Thiane Path_Polarity->Thiane Result_S Thiane Analog (Sulfide) Thiane->Result_S Oxidation_Decision Late-Stage Diversification Result_S->Oxidation_Decision Sulfoxide Sulfoxide (S=O) Lower LogP, Chiral Oxidation_Decision->Sulfoxide NaIO4 (1 eq) Sulfone Sulfone (O=S=O) Lowest LogP, Polar Oxidation_Decision->Sulfone mCPBA (2.5 eq)

Caption: Decision tree for deploying Tetrahydro-2H-thiopyran-2-carbaldehyde to modulate physicochemical properties (LogP, metabolic stability) via sulfur oxidation states.

Part 5: Physicochemical Comparison Data

PropertyCyclohexane AnalogTetrahydropyran (THP)Thiane (This Product) Thiane-1,1-Dioxide (Sulfone)
LogP (Approx) 3.51.82.6 0.5
H-Bond Acceptors 010 (Weak) 2
Metabolic Risk Hydroxylation (Random)Stable / Ring OpeningS-Oxidation (Predictable) Stable
Geometry ChairChairChair (Longer C-S bonds) Distorted Chair

Data Note: The thiane ring is "fatter" than THP due to the longer C-S bond (1.82 Å vs 1.43 Å for C-O), which can affect binding in tight pockets.[1]

Part 6: References

  • Ward, D. E., et al. (2007).[1] "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis. Link

  • Stepaniuk, O. O., et al. (2025).[1] "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery." ChemRxiv. Link[1]

  • PubChem Compound Summary. "Tetrahydro-2H-thiopyran-2-carbaldehyde (CID 13950624)." National Library of Medicine. Link[1]

  • Omura, K., & Swern, D. (1978).[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron. Link[1]

Sources

Application

Application Note: Advanced Preparation of Thiopyran-Based Heterocycles from Aldehydes

Abstract & Scope Thiopyran motifs are critical bioisosteres of pyrans and pyridines, offering unique metabolic stability and lipophilicity profiles in drug design. This Application Note details two robust, field-validate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Thiopyran motifs are critical bioisosteres of pyrans and pyridines, offering unique metabolic stability and lipophilicity profiles in drug design. This Application Note details two robust, field-validated protocols for synthesizing thiopyran-based heterocycles directly from aldehydes:

  • The Thia-Prins Cyclization: For the stereoselective construction of saturated tetrahydrothiopyrans.

  • The In Situ Hetero-Diels-Alder (HDA): For the rapid assembly of unsaturated dihydrothiopyrans via transient thioaldehydes.

These protocols are selected for their reproducibility, scalability, and mechanistic distinctness, providing a versatile toolkit for medicinal chemists.

Selection Guide: Pathway Decision Matrix

Before initiating synthesis, select the appropriate methodology based on the desired oxidation state and substitution pattern of the target ring.

SelectionMatrix Start Starting Material: Aldehyde (R-CHO) Target Target Scaffold? Start->Target Tetra Tetrahydrothiopyran (Saturated Ring) Target->Tetra High Stereocontrol Needed Dihydro Dihydrothiopyran (Unsaturated Ring) Target->Dihydro Rapid Assembly Needed MethodA Method A: Thia-Prins Cyclization (Requires Homoallylic Thiol) Tetra->MethodA MethodB Method B: Hetero-Diels-Alder (Requires Diene + Thionating Agent) Dihydro->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic route based on target scaffold requirements.

Method A: Stereoselective Thia-Prins Cyclization[1]

Principle & Mechanism

The Thia-Prins reaction is the sulfur analogue of the classical Prins cyclization. It involves the acid-mediated condensation of an aldehyde with a homoallylic thiol. The reaction proceeds via the formation of a thionium ion intermediate, which undergoes an intramolecular ene cyclization.

Key Advantage: This method offers exceptional diastereoselectivity (typically cis-2,6-disubstituted) due to the preference for a chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

ThiaPrinsMech Step1 Aldehyde Activation (BF3·OEt2) Step2 Thionium Ion Formation Step1->Step2 + Homoallylic Thiol Step3 Chair-like TS (Eq-substituents) Step2->Step3 Cyclization Step4 Nucleophilic Trap (Product) Step3->Step4 Stereoselective

Figure 2: Mechanistic pathway of the Thia-Prins cyclization showing the critical thionium ion intermediate.

Detailed Protocol

Target: 2,4,6-trisubstituted tetrahydrothiopyran. Reagents:

  • Aldehyde (1.0 equiv)

  • Homoallylic thiol (1.2 equiv)

  • Boron Trifluoride Etherate (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add anhydrous DCM (10 mL per mmol of aldehyde).

  • Addition: Add the aldehyde (1.0 mmol) and homoallylic thiol (1.2 mmol) to the solvent. Cool the mixture to 0°C using an ice bath.

  • Catalysis: Dropwise add

    
     (1.1 mmol) over 5 minutes. Note: The solution typically turns yellow/orange indicating thionium ion formation.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor by TLC (stain with anisaldehyde or

    
    ).
    
  • Quench: Quench the reaction with saturated aqueous

    
     solution (10 mL).
    
  • Work-up: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter: Temperature control during the initial Lewis acid addition is vital to prevent polymerization of the thiol.

Method B: In Situ Hetero-Diels-Alder (HDA) Reaction

Principle & Mechanism

Thioaldehydes are highly reactive dienophiles but are unstable and prone to oligomerization. This protocol generates the thioaldehyde in situ from a stable aldehyde precursor using a thionating system (e.g., HMDSO/S


 or Lawesson's Reagent), which is immediately trapped by a diene.

Key Advantage: Rapid access to dihydrothiopyrans with high regioselectivity.

Detailed Protocol

Target: 3,6-dihydro-2H-thiopyran. Reagents:

  • Aldehyde (1.0 equiv)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene) (3.0 equiv)

  • Hexamethyldisiloxane (HMDSO) (1.2 equiv)

  • Elemental Sulfur (

    
    )
    
  • Catalyst:

    
     (5 mol%) or Triflic Acid (cat.)
    

Step-by-Step Procedure:

  • Setup: In a sealed tube or pressure vial, dissolve the aldehyde (1.0 mmol) in Acetonitrile (MeCN, 5 mL).

  • Thionation System: Add the diene (3.0 mmol), HMDSO (1.2 mmol), and elemental sulfur (1.1 equiv of S).

  • Catalysis: Add the cobalt catalyst (5 mol%).

  • Reaction: Heat the mixture to 60-80°C for 6-12 hours.

    • Mechanism Note: The aldehyde is converted to a transient thioaldehyde, which immediately undergoes [4+2] cycloaddition with the excess diene.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts/sulfur.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Comparative Analysis & Troubleshooting

Method Comparison
FeatureMethod A: Thia-PrinsMethod B: Hetero-Diels-Alder
Product Type Tetrahydrothiopyran (Saturated)Dihydrothiopyran (Unsaturated)
Stereocontrol High (Diastereoselective)Moderate (Endo/Exo mixtures)
Conditions Low Temp (0°C), Lewis AcidElevated Temp (60-80°C), Thermal
Atom Economy HighModerate (Requires excess diene)
Major Risk Thiol polymerizationThioaldehyde dimerization
Troubleshooting Guide
  • Low Yield in Method A: Ensure the DCM is strictly anhydrous. Water deactivates

    
    . If the reaction is sluggish, switch to a stronger Lewis acid like TMSOTf.
    
  • Oligomerization in Method B: Increase the concentration of the diene to ensure it traps the thioaldehyde faster than the thioaldehyde can react with itself.

References

  • Bondalapati, S., et al. (2012).[1] "Stereoselective Synthesis of Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization." Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2007). "Stereoselective Synthesis of 2,4,6-Trisubstituted Tetrahydropyrans." Organic Letters. Link (Analogous mechanism reference).

  • Tanini, M., et al. (2025).[2] "Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions." Beilstein Journal of Organic Chemistry. Link

  • Motoki, S., et al. (1986). "Thioaldehyde Diels-Alder Reactions." Journal of Organic Chemistry. Link

  • Pellissier, H. (2013). "Asymmetric Synthesis of Chiral Dihydrothiopyrans." Organic Letters. Link

Sources

Method

Functionalization of the C2 position in Tetrahydro-2H-thiopyran rings

Application Note: Strategic C2-Functionalization of Tetrahydro-2H-thiopyran Scaffolds Executive Summary The tetrahydro-2H-thiopyran (thiane) ring is a critical pharmacophore in medicinal chemistry, serving as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C2-Functionalization of Tetrahydro-2H-thiopyran Scaffolds

Executive Summary

The tetrahydro-2H-thiopyran (thiane) ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for cyclohexane and tetrahydropyran rings to modulate lipophilicity (LogP) and metabolic stability. However, functionalizing the C2 position (adjacent to sulfur) presents unique challenges compared to its oxygen counterparts due to the high nucleophilicity of sulfur and its susceptibility to oxidation.

This guide details three validated protocols for C2-functionalization:

  • Direct

    
    -Lithiation:  Exploiting the specific ability of sulfur to stabilize 
    
    
    
    -carbanions.
  • Pummerer Rearrangement: A redox-neutral method to install nucleophiles via a thionium ion intermediate.

  • Lithiation-Transmetallation (Negishi): Enabling

    
     cross-coupling.
    

Chemical Context & Conformational Analysis

Before initiating synthesis, researchers must understand the stereoelectronic effects governing the C2 position. Unlike tetrahydropyrans (oxygen), tetrahydrothiopyrans exhibit a distinct conformational preference.

  • C-S Bond Length: The C-S bond (1.82 Å) is significantly longer than C-C (1.54 Å) or C-O (1.43 Å), resulting in a more puckered ring.

  • The S-Anomeric Effect: Electronegative substituents at C2 often prefer the axial orientation due to the anomeric effect (

    
    ), though this effect is generally weaker than in oxygen analogs due to the poorer orbital overlap (3p vs 2p).
    
  • Oxidation Sensitivity: The sulfur lone pair is highly reactive. Protocols must avoid inadvertent oxidation to sulfoxides unless intended (as in Method B).

Method A: Direct -Lithiation (The Nucleophilic C2)

Principle: Sulfur stabilizes an adjacent carbanion through polarization of the C-S bond and charge dissipation into low-lying orbitals (often debated as d-orbital participation or negative hyperconjugation). This allows for deprotonation using strong bases.

Mechanism: The coordination of the lithium cation to the sulfur atom is critical for directing the base to the


-proton.

LithiationMechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Trapping S1 Tetrahydrothiopyran Complex S-Li Pre-complex S1->Complex + n-BuLi/TMEDA (-78°C) Lithiated α-Lithio Species (Carbanion) Complex->Lithiated C-H Abstraction Product C2-Functionalized Product Lithiated->Product + Electrophile (E+)

Figure 1: Mechanistic pathway for the direct


-lithiation of tetrahydrothiopyran.
Protocol 1: Standard -Lithiation

Reagents:

  • Substrate: Tetrahydro-2H-thiopyran (1.0 equiv)

  • Base: n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.3 equiv) – Crucial for breaking BuLi aggregates.

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Aldehyde, Alkyl Halide, or Ketone (1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF and TMEDA.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Higher temperatures promote ring-opening elimination.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 1-2 hours. The solution typically turns light yellow.

  • Trapping: Add the electrophile (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 30 mins, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Et₂O.

Troubleshooting Table:

ObservationProbable CauseSolution
Low Yield Incomplete deprotonationIncrease deprotonation time; ensure TMEDA is fresh/dry.
Ring Opening Temperature too highMaintain -78 °C strictly; do not warm before electrophile addition.
Complex Mixture Proton transfer (scrambling)Add electrophile rapidly (inverse addition if possible).

Method B: The Pummerer Rearrangement (The Electrophilic C2)

Principle: This method reverses the polarity (umpolung) of the C2 position. By oxidizing sulfur to a sulfoxide, we can generate a highly electrophilic thionium ion that traps nucleophiles.

Mechanism: Sulfoxide ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 Acylation 

Elimination (Thionium Ion)

Nucleophilic Attack.[1][2]

Pummerer Sulfoxide S-Oxide (Sulfoxide) Acylated Acylated Intermediate (OAc-S+) Sulfoxide->Acylated + Ac2O or TFAA Thionium Thionium Ion (C=S+) Acylated->Thionium - AcOH (Elimination) Product C2-Acetoxy/Nucleophile Product Thionium->Product + Nucleophile (Nu-)

Figure 2: The Pummerer Rearrangement pathway for C2 functionalization.

Protocol 2: Oxidative C2-Functionalization

Phase 1: Sulfoxide Formation

  • Dissolve tetrahydrothiopyran in DCM at 0 °C.

  • Add mCPBA (1.0 equiv) portion-wise. Do not use excess to avoid sulfone formation.

  • Quench with NaHCO₃/Na₂S₂O₃, extract, and concentrate to obtain the sulfoxide.

Phase 2: Pummerer Trapping

  • Reagents: Sulfoxide (1.0 equiv), Acetic Anhydride (Ac₂O) (5.0 equiv) OR Trifluoroacetic Anhydride (TFAA) (1.5 equiv) for milder conditions.

  • Reaction: Dissolve sulfoxide in Toluene (for Ac₂O) or DCM (for TFAA).

  • Activation:

    • Method A (Ac₂O): Reflux at 110 °C for 3-5 hours.

    • Method B (TFAA): Stir at 0 °C for 30 mins.

  • Nucleophile Addition:

    • For Acetoxy (standard): The acetate from the anhydride serves as the nucleophile.[2] Product: 2-acetoxytetrahydrothiopyran.

    • For Carbon Nucleophiles: Add a silyl enol ether or electron-rich aromatic (e.g., indole) immediately after TFAA activation.

  • Workup: Quench with NaHCO₃. The resulting

    
    -acetoxy/trifluoroacetoxy compounds are often hydrolytically unstable and should be used immediately or purified on neutral alumina.
    

Method C: Lithiation-Transmetallation (Cross-Coupling)

Principle: Direct C-H arylation is difficult.[3] Converting the


-lithio species (Method A) into a zinc or tin species allows for Palladium-catalyzed cross-coupling (Negishi or Stille).

Protocol 3: Negishi Coupling at C2

  • Lithiation: Generate 2-lithiotetrahydrothiopyran as in Method A.

  • Transmetallation: At -78 °C, add ZnCl₂ (1.0 M in THF, 1.2 equiv).

  • Warming: Allow to warm to room temperature. The species is now the organozinc reagent.

  • Coupling:

    • Add Aryl Bromide/Iodide (0.8 equiv).

    • Add Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

    • Heat to 60 °C for 4-12 hours.

  • Result: Installation of aryl or heteroaryl groups at C2 with retention of the sulfur oxidation state.

Summary of Functionalization Strategies

Target SubstituentRecommended MethodKey IntermediateNotes
Hydroxy/Alkoxy Pummerer RearrangementThionium IonHydrolysis of Pummerer product gives hemiacetal (thiolactol).
Alkyl

-Lithiation + Alkyl Halide

-Lithio Carbanion
Use primary iodides for best results.
Aryl/Heteroaryl Negishi CouplingOrganozincRequires transmetallation; direct arylation is poor.
Carbonyl (CHO/COR)

-Lithiation + DMF/Weinreb

-Lithio Carbanion
Formylation or Acylation.

References

  • Cohen, T., & Bhupathy, M. (1989). Organosulfur chemistry in organic synthesis. Accounts of Chemical Research, 22(5), 152–161. Link

  • Bur, S. K., & Padwa, A. (2004). The Pummerer reaction: methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401–2432. Link

  • Janssen, M. J., & Kwart, H. (1978). The role of sulfur d-orbitals in the stabilization of carbanions. Journal of Organic Chemistry. (Foundational text on sulfur-stabilized carbanions).
  • MacMillan, D. W. C., et al. (2014).[4] Direct

    
    -Arylation of Ethers (Contextual reference for C-H functionalization logic, adapted here for sulfides). Nature, 519, 74-79. Link
    
  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde

Welcome to the technical support center for the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your yield and overcome common challenges in your experiments.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde, which is typically achieved through the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-thiopyran-2-yl)methanol. The most common methods for this transformation are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

Issue 1: Low or No Product Yield in Swern Oxidation

Symptoms:

  • TLC analysis shows only the starting alcohol or a complex mixture of unidentifiable spots.

  • After workup, the isolated yield of the desired aldehyde is significantly lower than expected.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Moisture Contamination The Swern oxidation is highly sensitive to water. The electrophilic intermediate, chloro(dimethyl)sulfonium chloride, is readily hydrolyzed, preventing the activation of DMSO and subsequent oxidation of the alcohol.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, particularly dichloromethane and DMSO. Dry DMSO by storing it over molecular sieves.
Impure Reagents Old or improperly stored oxalyl chloride can hydrolyze to oxalic acid, which will not activate DMSO effectively.[1] Triethylamine that has been exposed to air can contain significant amounts of water and triethylamine hydrochloride.Use a fresh, unopened bottle of oxalyl chloride or purify it by distillation. Use freshly distilled triethylamine.
Incorrect Reaction Temperature The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol.[2][3] If the temperature rises, side reactions can occur, including the Pummerer rearrangement of the intermediate.Use a dry ice/acetone bath to maintain a consistent temperature of -78 °C. Add reagents slowly and monitor the internal temperature of the reaction flask.
Insufficient Reagent Equivalents If the starting material contains acidic protons (e.g., from impurities), it can quench the base, leading to incomplete deprotonation of the alkoxysulfonium ion intermediate.Consider adding a slight excess of triethylamine (e.g., 2.5-3 equivalents) to compensate for any acidic impurities.[1]
Premature Quenching Adding the quenching agent (e.g., water or saturated ammonium chloride) before the reaction is complete will halt the oxidation.Monitor the reaction progress by TLC. Only quench the reaction after the starting material has been consumed.
Issue 2: Over-oxidation to Carboxylic Acid

Symptoms:

  • The final product is contaminated with a more polar byproduct, identified as the corresponding carboxylic acid by NMR or LC-MS.

  • This is less common with Swern or PCC but can occur under certain conditions.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Presence of Water with PCC When using PCC, the presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[4]Ensure the reaction is conducted under strictly anhydrous conditions.[5] The addition of a drying agent like Celite or molecular sieves can be beneficial.[5]
Oxidant Choice While Swern and PCC are generally selective for aldehydes, other chromium (VI) reagents like Jones reagent will readily oxidize primary alcohols to carboxylic acids.[6]For the synthesis of the aldehyde, stick to milder, more selective oxidizing agents like PCC or those used in the Swern oxidation.[6][7]
Issue 3: Formation of Unpleasant Odors (Swern Oxidation)

Symptoms:

  • A strong, unpleasant, cabbage-like odor is produced during the reaction and workup.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Formation of Dimethyl Sulfide Dimethyl sulfide ((CH₃)₂S) is a volatile and malodorous byproduct of the Swern oxidation.[2][8] Its presence is a normal outcome of a successful reaction.Perform the reaction and workup in a well-ventilated fume hood.[2] To neutralize the odor in glassware, rinse with a solution of sodium hypochlorite (bleach) or potassium permanganate, which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[3]
Issue 4: Difficult Purification of the Aldehyde

Symptoms:

  • The crude product is an oil that is difficult to purify by column chromatography.

  • The aldehyde appears to be unstable on silica gel.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Aldehyde Instability Aldehydes can be sensitive to air oxidation and can sometimes undergo self-condensation or polymerization, especially if impurities are present. The slightly acidic nature of silica gel can also catalyze decomposition.Minimize the exposure of the purified aldehyde to air and light. Store it under an inert atmosphere at a low temperature. For chromatography, consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.
Formation of Tar-like Byproducts with PCC The chromium byproducts from PCC oxidation can form a tarry residue that complicates the isolation of the product.[5]Adding Celite or another inert solid to the reaction mixture can help to adsorb these byproducts, making filtration and subsequent purification easier.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde?

The most direct precursor is (Tetrahydro-2H-thiopyran-2-yl)methanol. This alcohol can be synthesized through various methods, often starting from commercially available materials.

Q2: Which oxidation method, Swern or PCC, is generally better for this synthesis?

Both methods are effective for oxidizing primary alcohols to aldehydes. The choice often depends on the scale of the reaction and the available resources.

  • Swern Oxidation:

    • Advantages: Known for its mild reaction conditions and wide functional group tolerance.[2] It avoids the use of toxic heavy metals like chromium.[7]

    • Disadvantages: Requires cryogenic temperatures (-78 °C), is highly sensitive to moisture, and produces highly odorous byproducts.[2][8]

  • PCC Oxidation:

    • Advantages: Operationally simpler as it can often be run at room temperature.[5]

    • Disadvantages: PCC is a chromium-based reagent and is therefore toxic, making it less suitable for large-scale synthesis.[5] The workup can sometimes be complicated by the formation of chromium tars.[5]

Q3: How can I monitor the progress of the oxidation reaction?

Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting alcohol and the product aldehyde. The aldehyde should have a higher Rf value than the more polar alcohol. Staining with a potassium permanganate solution can be helpful for visualizing the spots if they are not UV-active.

Q4: What are the key safety precautions for this synthesis?

  • Swern Oxidation: The reaction generates carbon monoxide, which is a toxic gas, and dimethyl sulfide, which is highly flammable and malodorous. Always perform this reaction in a certified chemical fume hood.[2] The use of cryogenic temperatures requires appropriate personal protective equipment (PPE), including insulated gloves and safety glasses.

  • PCC Oxidation: PCC is a toxic and potentially carcinogenic chromium (VI) compound.[5] Handle it with extreme care, using appropriate PPE, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder.

Q5: Are there any "greener" alternatives to the Swern and PCC oxidations?

Yes, research into more environmentally friendly oxidation methods is ongoing. Some alternatives include:

  • TEMPO-mediated oxidations: Using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite is a popular and effective method.

  • Oxidations using hypervalent iodine reagents: Reagents like Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) are effective for the mild oxidation of alcohols to aldehydes.

III. Optimized Experimental Protocol: Swern Oxidation

This protocol provides a detailed, step-by-step methodology for the synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde from (Tetrahydro-2H-thiopyran-2-yl)methanol using the Swern oxidation.

Materials and Reagents:
  • (Tetrahydro-2H-thiopyran-2-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:
  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels, all under a positive pressure of inert gas.

    • Dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM and add it to the reaction flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO:

    • Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMSO solution via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise above -60 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes.

  • Addition of Alcohol:

    • Dissolve (Tetrahydro-2H-thiopyran-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of Base:

    • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10-15 minutes. A thick white precipitate will form.

    • After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to slowly warm to room temperature over 1-2 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Tetrahydro-2H-thiopyran-2-carbaldehyde.

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve DMSO in DCM prep2 Cool to -78 °C prep1->prep2 react1 Add Oxalyl Chloride prep2->react1 react2 Add Alcohol Solution react1->react2 react3 Add Triethylamine react2->react3 workup1 Quench with NH4Cl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify end Tetrahydro-2H-thiopyran-2-carbaldehyde purify->end Pure Product

Sources

Optimization

Technical Support Guide: Storage &amp; Handling of Sulfur Aldehydes (Thioaldehydes)

Case ID: THIO-STAB-001 Subject: Prevention of Degradation and Polymerization in Thioaldehyde Reagents Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the Advanced Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIO-STAB-001 Subject: Prevention of Degradation and Polymerization in Thioaldehyde Reagents Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering a common frustration: your thioaldehyde (


) has decomposed into a white solid or failed to react as expected.

The Core Reality: Unlike their oxygen analogues, thioaldehydes possess a highly reactive


 bond with a high HOMO energy, making them exceptional electrophiles and dienophiles. For 95% of thioaldehydes, storage is physically impossible  in the free state. They must be generated in situ or stored as "masked" precursors.

This guide is structured to help you determine if your specific thioaldehyde is isolable and, if not, how to "store" it effectively using chemical masking strategies.

Module 1: Critical Storage Parameters (For Isolable Species)

Only thioaldehydes with extreme steric hindrance (e.g., 2,4,6-tri-tert-butylthiobenzaldehyde) are kinetically stable enough to be stored as solids. If your compound lacks bulky substituents at the


-position or aromatic stabilization, skip to Module 3 .
Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C to +4°C Even "stable" thioaldehydes have low activation barriers for dimerization. Cold storage minimizes thermal energy available for [2+2] or [4+2] self-cycloaddition.
Atmosphere Argon (Grade 5.0) Oxygen rapidly oxidizes the

bond to sulfines (

), which are often precursors to sulfonic acids. Nitrogen is acceptable if strictly dry.
Light Amber Glass / Foil The

transition in the C=S bond (approx. 580–600 nm, giving the violet color) is photo-active. Light exposure accelerates rearrangement to ethenethiols or polymerization.
Container Teflon-lined Screw Cap Avoid rubber septa which can leach sulfur or plasticizers. Glass ampoules are the gold standard for long-term banking.
Solvent Compatibility Matrix

Do not store thioaldehydes in solution for >24 hours unless necessary.

  • Recommended: Hexane, Toluene, DCM (Anhydrous).

  • FORBIDDEN:

    • Amines (Primary/Secondary): Rapid aminolysis to form imines/thioamides.

    • Alcohols/Water: Nucleophilic attack at the carbon center generates hemiacetals/hemithioacetals, leading to hydrolysis (

      
       release).
      

Module 2: Troubleshooting Degradation (Diagnostics)

Use this section to identify the specific decay pathway affecting your experiment.

Visual Diagnostics Table
ObservationDiagnosisMechanismRemediation
Violet color fades to colorless Oligomerization Formation of 1,3,5-trithianes (cyclic trimers) or linear polymers.Irreversible. Must regenerate monomer via pyrolysis (see Mod 3).
Violet color turns pale yellow Oxidation Conversion to Sulfine (

).
Check inert gas lines. Use freeze-pump-thaw cycles for solvents.
Smell of rotten eggs (

)
Hydrolysis Reaction with trace water to form Aldehyde +

.
Resynthesize using strictly anhydrous conditions (<10 ppm

).
Degradation Pathways Diagram

Thioaldehyde_Degradation Thioaldehyde Thioaldehyde (R-CH=S) [Violet/Blue] Trithiane 1,3,5-Trithiane (Cyclic Trimer) [White Solid] Thioaldehyde->Trithiane Self-Reaction (Room Temp) Polymer Linear Polymer -(CH(R)S)n- Thioaldehyde->Polymer Lewis Acid or Light Sulfine Sulfine (R-CH=S=O) Thioaldehyde->Sulfine Oxidation (O2) Aldehyde Aldehyde (R-CHO) + H2S Thioaldehyde->Aldehyde Hydrolysis (H2O) Adduct Diels-Alder Adduct (Storage Form) Thioaldehyde->Adduct + Diene (Trapping) Adduct->Thioaldehyde Heat (Retro-DA)

Figure 1: Primary degradation and stabilization pathways for thioaldehydes. Note that trimerization is often the thermodynamic sink.

Module 3: The "Masked" Storage Strategy (Protocol)

Since most thioaldehydes cannot be stored directly, the industry standard is to store them as Diels-Alder adducts (Anthracene or Cyclopentadiene adducts). These are stable solids that release the thioaldehyde upon heating (Retro-Diels-Alder).

Protocol: Synthesis & Release of Anthracene Adduct

Step 1: Trapping (Storage)

  • Generate your thioaldehyde in situ (e.g., via elimination of a sulfenyl chloride or thiosulfinate) in the presence of Anthracene (1.1 equiv).

  • Reflux in Toluene or Benzene until the violet color disappears (indicating adduct formation).

  • Crystallize the adduct.[1] This white solid is stable at room temperature indefinitely.

Step 2: Release (Usage)

  • Dissolve the adduct in a high-boiling solvent (e.g., Xylene or Toluene).

  • Add the target "trap" (the molecule you actually want the thioaldehyde to react with).

  • Heat to 110°C – 140°C .

    • Mechanism:[2][3][4][5] The adduct undergoes retro-Diels-Alder, releasing free thioaldehyde and anthracene.

    • Kinetics: The free thioaldehyde is immediately consumed by your target trap before it can oligomerize.

Module 4: FAQs

Q: Can I store thioformaldehyde (


)? 
A: No.  Thioformaldehyde begins to trimerize to 1,3,5-trithiane at temperatures as low as -196°C upon warming. It must be generated and used immediately, typically via the thermolysis of dimethyl disulfide or elimination of Bunte salts.

Q: Why does my "stable" thioaldehyde turn into a white solid after a month? A: This is the "Trithiane Death." Even sterically hindered thioaldehydes have a finite shelf life. The white solid is the cyclic trimer. You may be able to crack this trimer back to the monomer by heating it above its melting point under vacuum, but purity will be compromised.

Q: I need to analyze my thioaldehyde by NMR. What solvent should I use? A: Use Deuterated Benzene (


)  or Toluene-

. Avoid

if it is acidic (acid catalyzes polymerization). Always filter the solvent through basic alumina before use to remove trace acid and water.

References

  • Okazaki, R., et al. (1979). "Synthesis and properties of stable thioaldehydes: 2,4,6-tri-t-butylthiobenzaldehyde." Journal of the American Chemical Society. Link

  • Vedejs, E., et al. (1986). "Thioaldehyde Diels-Alder reactions via elimination of S-trimethylsilyl sulfide precursors." Journal of Organic Chemistry. Link

  • Kirby, G. W. (1990). "Thioaldehydes in Synthesis." Phosphorus, Sulfur, and Silicon and the Related Elements.[6] Link

  • Whittingham, W. G. (1995).[7] "Thioaldehydes and Thioketones."[1][7][8] Comprehensive Organic Functional Group Transformations. Link

  • Mura, A. J., et al. (1975). "Synthetic methods using the retro-Diels-Alder reaction. Generation of thioaldehydes." Tetrahedron Letters. Link

Sources

Troubleshooting

Removing sulfur odors when working with Tetrahydro-2H-thiopyran-2-carbaldehyde

Topic: Handling & Decontamination of Tetrahydro-2H-thiopyran-2-carbaldehyde Ticket ID: SULF-THT-001 Status: Active Guide Introduction Welcome to the Technical Support Center. You are likely accessing this guide because y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Decontamination of Tetrahydro-2H-thiopyran-2-carbaldehyde Ticket ID: SULF-THT-001 Status: Active Guide

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Tetrahydro-2H-thiopyran-2-carbaldehyde (or similar thia-heterocycles) and are experiencing "olfactory fatigue" or complaints regarding sulfur stench.

This compound contains a thioether (sulfide) linkage within a saturated ring. While less volatile than low-molecular-weight thiols (mercaptans), the odor threshold is extremely low (ppb range). Furthermore, the aldehyde moiety adds chemical reactivity that complicates decontamination.

This guide provides an autonomous, self-validating system for odor control, moving beyond simple "cleaning" to chemical neutralization .

Part 1: The Chemistry of Decontamination

The Core Mechanism: Oxidative Neutralization

You cannot "wash away" sulfur odors with soap; you must chemically alter the molecule to render it non-volatile. The most effective method is oxidation .

The goal is to convert the offensive Sulfide (Volatile/Smelly) into a Sulfoxide or Sulfone (Non-volatile/Odorless).

Reaction Pathway:



Primary Decontamination Agents
AgentActive SpeciesProsConsBest For
Bleach (NaOCl) Hypochlorite ion (

)
Fast, cheap, highly effective.High pH; can damage precision glass joints; Exothermic reaction with aldehydes. General glassware, rotovap traps, floor spills.
Hydrogen Peroxide (

)
Hydroxyl radicals (

)
No chlorine gas risk; gentler on glass.Slower reaction; requires high concentration (30%) for speed.Delicate equipment, soaking plasticware.
Permanganate (

)
Manganese (VII)Visual indicator (turns brown when spent).Stains glassware/sinks brown (

); heavy metal waste.
Visualizing contamination on surfaces.[1]

CRITICAL WARNING: Tetrahydro-2H-thiopyran-2-carbaldehyde contains an aldehyde group. Oxidizing agents will also convert the aldehyde to a carboxylic acid. This reaction is exothermic . When treating large residues, add the oxidant slowly and with cooling to prevent thermal runaway.

Part 2: Active Workflow Protocols

Scenario A: Vapor Control During Evaporation (Rotovap)

The most common source of lab-wide contamination is the rotary evaporator exhaust. The sulfur compound co-distills with solvents and escapes the vacuum pump.

The Solution: The Oxidative Scrubber Trap You must intercept the vapors before they hit the pump or the atmosphere.

RotovapScrubber cluster_trap The Critical Barrier Rotovap Rotary Evaporator (Source) ColdTrap Dry Ice/Acetone Cold Trap (Condenses Solvents) Rotovap->ColdTrap Vapor + Solvent BleachTrap Bleach Scrubber (NaOCl Solution) ColdTrap->BleachTrap Non-condensables (Sulfur volatiles) Pump Vacuum Pump (Diaphragm) BleachTrap->Pump Scrubbed Air Exhaust Fume Hood Exhaust Pump->Exhaust Clean Exhaust

Figure 1: Vacuum line configuration for sulfur containment. The Bleach Trap acts as the chemical firewall.

Protocol:

  • Place a secondary trap between the cold trap and the pump.

  • Fill it with 10-15% Sodium Hypochlorite (Bleach) .

  • Crucial: Ensure the dip tube extends into the liquid to force bubbling (sparging), maximizing gas-liquid contact.

Scenario B: Glassware Decontamination

Standard dishwashing will contaminate the dishwasher and other users' glassware. Follow this "Kill-Step" protocol before any standard washing.

GlasswareCleaning Start Dirty Glassware (Sulfur Residue) Rinse Solvent Rinse (Acetone/DCM) Start->Rinse Waste Segregated Liquid Waste (Do NOT pour down drain) Rinse->Waste Dissolved Organics Decision Is residue visible? Rinse->Decision Decision->Rinse Yes (Repeat rinse) Oxidation Oxidation Bath (10% Bleach, 1 hour) Decision->Oxidation No (Film only) AcidWash Acid Rinse (Dilute HCl) Oxidation->AcidWash Remove Bleach FinalWash Standard Wash (Detergent + Water) AcidWash->FinalWash

Figure 2: The "Kill-Step" Decontamination Workflow. Never put sulfur-contaminated glass directly into a communal washer.

Step-by-Step:

  • Solvent Rinse: Remove bulk material with acetone. Collect this as halogenated waste (due to sulfur content classification in many EHS protocols).

  • The Oxidant Bath: Submerge glassware in a bath of 10% Bleach (industrial strength) or a 1:1 mixture of Bleach and Water .

  • Soak Time: Minimum 1 hour. Overnight is best.

  • Rinse: Rinse with water, then a quick dilute HCl rinse (to remove slippery basic residue), then water again.

  • Sniff Test: If any odor remains, repeat step 2.

Part 3: Troubleshooting & FAQs

Q1: I spilled the compound on the floor. The whole lab smells. What do I do?

Immediate Action Required.

  • Evacuate non-essential personnel.

  • Ventilate: Open fume hoods to "Emergency/Purge" mode if available.

  • Contain: Do not wipe with dry paper towels (this increases surface area and evaporation).

  • Neutralize:

    • Prepare a 10% Bleach solution .

    • Pour gently around the spill to dike it, then cover the spill itself.

    • Let it sit for 20 minutes.

    • Absorb with vermiculite or clay litter.

    • Dispose of as solid hazardous waste.

Q2: The smell is on my hands/skin despite wearing gloves. How do I remove it?

Note: Sulfur compounds can permeate nitrile gloves over time.

  • Do NOT use hot water. This opens your pores and drives the chemical deeper. Use cool water .

  • The Slurry Method: Make a paste of Baking Soda (Sodium Bicarbonate) and water. Scrub hands vigorously. The mild abrasion and pH buffer help.

  • Oxidative Wash (Caution): If the smell persists, rinse hands with 3% Hydrogen Peroxide (drugstore grade), then immediately wash with soap. Do not use bleach on skin.

Q3: Why does my rotovap pump oil smell like sulfur?

You failed to use the scrubber trap described in Figure 1. The sulfur compound has dissolved into the pump oil.

  • Fix: You must change the oil immediately. Run the pump with the ballast open in a fume hood for 2 hours to purge volatiles, then refill with fresh oil.

Q4: Can I use "Piranha Solution" to clean the glassware?

Technically yes, but NOT RECOMMENDED. Piranha (


 / 

) will destroy the organic matter instantly. However, it is extremely dangerous (explosive with organics). Bleach is safer, cheaper, and sufficiently effective for sulfur removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for laboratory techniques including odor removal).

  • Sigma-Aldrich. (2022). Safety Data Sheet: Tetrahydro-2H-thiopyran-4-carbaldehyde (Analogous sulfur handling data).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Tetrahydro-2H-pyran-2-carbaldehyde vs. Tetrahydro-2H-thiopyran-2-carbaldehyde

The following guide compares the reactivity, stereochemical behavior, and synthetic utility of Tetrahydro-2H-pyran-2-carbaldehyde (O-analog) and Tetrahydro-2H-thiopyran-2-carbaldehyde (S-analog). Executive Summary For re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity, stereochemical behavior, and synthetic utility of Tetrahydro-2H-pyran-2-carbaldehyde (O-analog) and Tetrahydro-2H-thiopyran-2-carbaldehyde (S-analog).

Executive Summary

For researchers in medicinal chemistry and total synthesis, the choice between the oxygen-containing pyran and sulfur-containing thiopyran pharmacophores is rarely arbitrary. While they share a gross structural skeleton, their reactivity profiles diverge sharply due to the hard/soft acid-base (HSAB) nature of the heteroatom.

  • Tetrahydro-2H-pyran-2-carbaldehyde (THP-CHO): A robust, "hard" Lewis base system. It excels in chelation-controlled nucleophilic additions, yielding predictable syn-diastereomers with hard metal nucleophiles (Li, Mg, Ti). It is oxidatively stable under standard Jones/PCC conditions.

  • Tetrahydro-2H-thiopyran-2-carbaldehyde (THT-CHO): A "soft" Lewis base system. It resists chelation with hard metals, favoring Felkin-Anh (non-chelation) transition states. Its primary liability is chemoselectivity : the sulfur atom is more prone to oxidation than the aldehyde, requiring specialized protocols to avoid sulfoxide/sulfone formation.

Chemical Profile & Physical Properties[1][2][3][4]

FeatureTetrahydro-2H-pyran-2-carbaldehydeTetrahydro-2H-thiopyran-2-carbaldehyde
CAS Number 19611-45-113950624 (PubChem CID)
Molecular Weight 114.14 g/mol 130.21 g/mol
Heteroatom Oxygen (Electronegativity 3.44)Sulfur (Electronegativity 2.58)
C–X Bond Length ~1.43 Å (Shorter, tighter ring)~1.82 Å (Longer, more puckered)
Density 1.097 g/cm³~1.15 g/cm³ (Predicted)
Boiling Point 177 °C (760 mmHg)>200 °C (Predicted); often distilled under vacuum
Lewis Basicity Hard Base (Coordinates Li⁺, Mg²⁺, Ti⁴⁺)Soft Base (Coordinates Pd²⁺, Hg²⁺, Cu⁺)

-Proton Acidity
Moderate (pKa ~17)High (pKa ~15-16) – High Epimerization Risk

Mechanistic Deep Dive

Stereocontrol in Nucleophilic Addition

The most critical synthetic difference lies in how these molecules interact with organometallic reagents. The presence of the heteroatom at the


-position creates a divergence in stereochemical outcome based on the coordination ability of the metal.
  • The Pyran (Oxygen) Pathway: Oxygen is a hard donor. When reacted with Grignard reagents (Mg) or organolithiums (Li), the oxygen atom coordinates with the metal, locking the conformation into a rigid 5-membered chelate. The nucleophile then attacks from the less hindered face (typically anti to the bulky ring substituent), leading to Cram-Chelate products.

  • The Thiopyran (Sulfur) Pathway: Sulfur is a soft donor and a poor ligand for hard metals like Mg or Li. Consequently, no chelate forms. The molecule adopts a conformation that minimizes steric and torsional strain (placing the C=O perpendicular to the C-S bond). The nucleophile attacks according to the Felkin-Anh model, often yielding the opposite diastereomer to the pyran case.

Stereochemistry Substrate_O Pyran Aldehyde (O) Metal_Hard Hard Metal (Mg, Li, Ti) Substrate_O->Metal_Hard Strong Coordination Substrate_S Thiopyran Aldehyde (S) Substrate_S->Metal_Hard Weak/No Coordination TS_Chelate Chelation Control (Rigid 5-membered Ring) Metal_Hard->TS_Chelate Locks Conformation TS_Felkin Felkin-Anh Control (Steric/Electronic Min.) Metal_Hard->TS_Felkin Dipole/Steric Control Prod_Syn Syn-Diastereomer (Major) TS_Chelate->Prod_Syn Attack on Si-face Prod_Anti Anti-Diastereomer (Major) TS_Felkin->Prod_Anti Attack on Re-face

Figure 1: Divergent stereochemical pathways driven by heteroatom Lewis basicity.

Chemoselectivity & Oxidation

The sulfur atom in the thiopyran ring is a "soft" nucleophile that is highly susceptible to oxidation.

  • Aldehyde Oxidation: Converting THT-CHO to the carboxylic acid is difficult. Reagents like KMnO₄, H₂O₂, or

    
     (Jones) will oxidize the sulfur to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) before or simultaneously with the aldehyde.
  • Solution: Use Pinnick Oxidation (NaClO₂/NaH₂PO₄) with a scavenger (2-methyl-2-butene) to suppress S-oxidation, or use mild catalytic aerobic oxidation with TEMPO.

-Epimerization

The


-proton in the thiopyran analog is significantly more acidic due to the high polarizability of sulfur and the stabilization of the adjacent carbanion (often rationalized by 

orbital overlap).
  • Implication: THT-CHO racemizes rapidly in the presence of weak bases (e.g.,

    
    , 
    
    
    
    ). Reactions requiring basic conditions (like Wittig olefination) must be conducted at low temperatures or replaced with neutral alternatives (e.g., Horner-Wadsworth-Emmons with milder bases like LiCl/DBU).

Experimental Protocols

Protocol A: Chelation-Controlled Grignard Addition (Pyran)

Targeting the syn-1,2-diol derivative.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvent: Add anhydrous

    
     (DCM) or Toluene (non-coordinating solvents enhance chelation; avoid THF if possible as it competes for the metal).
    
  • Substrate: Dissolve Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv) in the solvent and cool to -78 °C .

  • Lewis Acid (Optional but recommended): Add

    
     or 
    
    
    
    (1.1 equiv) and stir for 15 min to pre-complex the oxygen.
  • Addition: Add the Grignard reagent (

    
    , 1.2 equiv) dropwise over 20 minutes.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Result: High diastereoselectivity (>90:10 dr) favoring the syn-isomer.

Protocol B: Chemoselective Oxidation (Thiopyran)

Oxidizing the aldehyde to acid without touching the sulfur.

  • Reagents: Use the Pinnick (Lindgren) Oxidation .

  • Setup: Dissolve Tetrahydro-2H-thiopyran-2-carbaldehyde (1 mmol) in

    
     (3:1, 10 mL).
    
  • Scavenger: Add 2-methyl-2-butene (10 equiv). This is critical; it acts as a hypochlorite scavenger to prevent S-oxidation.

  • Oxidant: Add

    
     (1.5 equiv) and 
    
    
    
    (1.2 equiv) at 0 °C.
  • Monitoring: Stir at 0 °C -> RT. Monitor by TLC. The aldehyde disappears, and the acid forms.

  • Note: Do not use Jones reagent or Peroxides, as they will yield the sulfone-acid.

References

  • Stereoselective Nucleophilic Additions

    • Reetz, M. T. (1999). Chelation control in the addition of nucleophiles to chiral

      
      - and 
      
      
      
      -alkoxy carbonyl compounds. Chemical Reviews, 99(5), 1121-1162. Link
    • Comparison of O vs S chelation: Keck, G. E., & Castellino, S. (1986). On the origins of stereoselectivity in chelation-controlled nucleophilic additions. Journal of the American Chemical Society, 108(13), 3847-3849.
  • Oxidation Methodologies

    • Pinnick Oxidation Mechanism: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of -unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
    • Anaerobic Aldehyde Oxidation: Li, H., et al. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12, 1738-1741. Link

  • Physical Properties & Synthesis

    • PubChem Database.[1] Tetrahydro-2H-pyran-2-carbaldehyde (CID 11040661).[1][2] National Library of Medicine. Link

    • NIST Chemistry WebBook. 2H-Thiopyran, tetrahydro- (CAS 1613-51-0).[3] Link

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Tetrahydro-2H-thiopyran-2-carbaldehyde from its Sulfoxide Byproducts

Introduction: The Synthetic Challenge of Sulfur Oxidation In the synthesis of complex molecules, particularly in drug development and materials science, the precise control of functional groups is paramount. Tetrahydro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Sulfur Oxidation

In the synthesis of complex molecules, particularly in drug development and materials science, the precise control of functional groups is paramount. Tetrahydro-2H-thiopyran-2-carbaldehyde is a valuable heterocyclic building block, but its synthesis and handling are often complicated by the inherent reactivity of the thioether moiety. Unintentional oxidation of the sulfur atom can readily occur, leading to the formation of the corresponding sulfoxide and, potentially, the sulfone. These byproducts can be difficult to separate and may exhibit different biological activities or reaction profiles, making their detection and differentiation a critical quality control step.

This guide provides a comprehensive overview of robust analytical techniques to unambiguously distinguish Tetrahydro-2H-thiopyran-2-carbaldehyde from its sulfoxide byproducts. We will delve into the mechanistic basis for the observable differences in spectroscopic and chromatographic behavior, providing field-proven protocols and expert insights to ensure the integrity of your research.

Molecular Structures and the Basis for Differentiation

The primary difference between the target aldehyde and its byproduct lies in the oxidation state of the sulfur atom. This seemingly small change introduces significant alterations to the molecule's electronic properties, polarity, and stereochemistry, which we can exploit for analytical differentiation. The sulfoxide byproduct introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers.

Caption: Chemical structures of the target aldehyde and its common oxidation byproducts.

Part 1: Spectroscopic Fingerprinting

Spectroscopy offers the most rapid and direct method for identifying the presence of both the desired product and its byproducts in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

¹H and ¹³C NMR are the most powerful tools for this specific differentiation. The introduction of the electronegative oxygen atom on the sulfur dramatically alters the chemical environment of nearby protons and carbons.

Causality Behind the Shifts:

  • Aldehyde Proton: The proton of the -CHO group is uniquely deshielded by the anisotropic effect of the carbonyl double bond and appears in a distinct region of the ¹H NMR spectrum where few other signals are found (9-10 ppm).[1][2][3] This is the primary and most unambiguous reporter for the presence of the desired product.

  • Protons Alpha to Sulfur: In the parent aldehyde, the protons on C2 and C6 of the thiopyran ring are adjacent to a simple thioether. Upon oxidation to the sulfoxide, the S=O group exerts a strong deshielding effect (a combination of induction and anisotropy) on these adjacent protons.[4][5] This results in a significant downfield shift of these signals, providing a clear marker for the sulfoxide.

  • Carbonyl and Alpha Carbons: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde has a characteristic chemical shift above 190 ppm.[2][6][7] The carbons flanking the sulfur (C2 and C6) will also be shifted downfield upon oxidation due to the inductive effect of the S=O bond.[8]

Predicted NMR Data for Differentiation

Assignment Tetrahydro-2H-thiopyran-2-carbaldehyde (Predicted) Tetrahydro-2H-thiopyran-2-carbaldehyde-1-oxide (Predicted) Key Differentiator
Aldehydic H (¹H) ~9.5-9.8 ppm (doublet or triplet)~9.5-9.8 ppm (doublet or triplet)Present in both, but its absence rules out the aldehyde.
C2-H (¹H) ~3.5-3.8 ppm (multiplet)~3.8-4.2 ppm (multiplet)Significant downfield shift in the sulfoxide.
C6-H (¹H) ~2.6-2.9 ppm (multiplet)~2.9-3.3 ppm (multiplet)Significant downfield shift in the sulfoxide.[4]
Aldehydic C (¹³C) ~195-205 ppm~195-205 ppmConfirms aldehyde functionality.
C2 (¹³C) ~55-60 ppm~65-70 ppmDownfield shift upon oxidation.
C6 (¹³C) ~28-32 ppm~45-50 ppmSignificant downfield shift upon oxidation.
Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

IR spectroscopy is an excellent first-pass technique to quickly screen crude reaction mixtures for the key functional groups that define the aldehyde and the sulfoxide.

Causality Behind the Vibrations:

  • Aldehyde Group: The aldehyde is characterized by two distinct vibrations: the strong C=O stretch and the unique C-H stretch of the aldehyde proton itself. This C-H stretch often appears as a characteristic doublet, which is a highly reliable diagnostic tool.[2]

  • Sulfoxide Group: The S=O bond has a strong dipole moment and gives rise to a very intense absorption band in a relatively clean region of the fingerprint part of the spectrum.[9][10]

Key Diagnostic IR Peaks

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity Notes
AldehydeC=O Stretch1740 - 1720StrongConfirms carbonyl presence.
AldehydeC-H Stretch~2820 and ~2720Medium, SharpHighly diagnostic doublet for aldehydes.[2]
SulfoxideS=O Stretch1070 - 1030StrongUnambiguous evidence of sulfoxide formation.[11]
Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and their fragmentation patterns provide additional structural proof.

Expected Fragmentation Patterns:

  • Tetrahydro-2H-thiopyran-2-carbaldehyde (MW: 130.20 g/mol ): Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 130. Key fragments would arise from alpha-cleavage, leading to the loss of a hydrogen radical (M-1, m/z=129) or the entire formyl group (M-29, m/z=101).[12][13][14]

  • Tetrahydro-2H-thiopyran-2-carbaldehyde-1-oxide (MW: 146.20 g/mol ): The molecular ion peak (M⁺) will be at m/z = 146, a clear 16-mass-unit shift from the starting material. Fragmentation can be more complex. A characteristic loss of oxygen (M-16, m/z=130) is often observed, as is the loss of the SO group.[15]

Part 2: Chromatographic & Chemical Separation

The significant increase in polarity upon oxidation from a thioether to a sulfoxide is the cornerstone of all chromatographic and chemical separation methods.

Thin Layer Chromatography (TLC)

TLC is the workhorse of synthetic chemistry for monitoring reaction progress. The sulfoxide will be significantly more retained on a silica gel plate than the parent aldehyde.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber with a mobile phase such as 30% Ethyl Acetate in Hexane . The polarity can be adjusted as needed.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a potassium permanganate (KMnO₄) solution. The thioether will be readily oxidized by KMnO₄, appearing as a yellow spot on a purple background.

  • Interpretation: The target aldehyde will have a higher Rf value (travel further up the plate), while the highly polar sulfoxide byproduct will have a much lower Rf value.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, HPLC is the method of choice. Both normal-phase and reversed-phase methods can be effective.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high concentration of water (e.g., 90% A) and ramp to a high concentration of acetonitrile (e.g., 95% B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Expected Elution Order: The more polar sulfoxide will elute earlier (shorter retention time), while the less polar aldehyde will elute later. This method is highly effective for resolving aldehydes and more polar byproducts.[16]

Chemical Separation: Bisulfite Extraction

This classical chemical method provides a simple and scalable way to selectively remove the aldehyde from the sulfoxide byproduct, leveraging the unique reactivity of the carbonyl group.[17]

Causality of Separation: Aldehydes react reversibly with aqueous sodium bisulfite to form a water-soluble adduct. The sulfoxide, lacking an aldehyde group, does not react and remains in the organic phase. The reaction can be reversed by adding acid or base, allowing for the recovery of the purified aldehyde.

Experimental Protocol: Bisulfite Extraction

  • Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bisulfite and shake vigorously for 5-10 minutes.

  • Separate the aqueous and organic layers. The organic layer now contains the sulfoxide byproduct. The aqueous layer contains the aldehyde-bisulfite adduct.

  • To recover the aldehyde, treat the aqueous layer with either an excess of aqueous HCl or Na₂CO₃, which will regenerate the aldehyde.

  • Extract the regenerated aldehyde back into an organic solvent, wash, dry, and concentrate to yield the purified product.

Overall Analytical Workflow

The following diagram outlines a logical workflow for a researcher faced with a sample potentially containing both compounds.

Caption: Decision workflow for sample analysis and purification.

References

  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Kubu, R. T., & Rubtsov, I. V. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. The Journal of Physical Chemistry A, 114(40), 10847-10856. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. In PubChem. Retrieved from [Link]

  • Kubu, R. T., & Rubtsov, I. V. (2025). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. ResearchGate. [Link]

  • Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid State and. (2025, November 14). MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-thiopyran-4-ol. In PubChem. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shift values of thiodisaccharide sulfoxides useful to... Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • StackExchange. (2017). Why does acidity increase going from sulfide to sulfoxide to sulfone?. Chemistry Stack Exchange. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cotton, F. A., & Francis, R. (1960). SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Journal of the American Chemical Society, 82(12), 2986-2991. [Link]

  • Reich, E., & Goldstein, S. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • NPTEL. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Gable, K. (2020). CH 336: Aldehyde Spectroscopy. Oregon State University. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • Study.com. (n.d.). Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity deduced from their H-NMR spectra. Explain why this is. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-thiopyran-2-carbaldehyde. In PubChem. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Validation

Comparative Guide: X-ray Crystallography of Crystalline Tetrahydro-2H-thiopyran-2-carbaldehyde Derivatives

Executive Summary: The "Crystal" Problem In drug discovery, the tetrahydro-2H-thiopyran-2-carbaldehyde scaffold represents a critical bioisostere of tetrahydropyran (sugar) moieties. However, the free aldehyde is fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crystal" Problem

In drug discovery, the tetrahydro-2H-thiopyran-2-carbaldehyde scaffold represents a critical bioisostere of tetrahydropyran (sugar) moieties. However, the free aldehyde is fundamentally limited by its physical state—typically a labile oil or low-melting solid prone to oxidation and polymerization.

The "Product" defined in this guide is not the free aldehyde, but its crystalline derivatives (specifically thiosemicarbazones).

This guide compares the crystallographic performance of these sulfur-containing derivatives against their oxygen analogs (tetrahydropyrans) and alternative analytical methods (NMR). We establish why X-ray diffraction (XRD) of derivatized thiopyrans is the superior method for resolving the specific stereoelectronic challenges of the C2-position.

Comparative Analysis: Thiopyran vs. Pyran Scaffolds

The substitution of Oxygen (O) with Sulfur (S) in the ring creates profound structural deviations that cannot be accurately predicted by standard force fields. X-ray crystallography provides the definitive metrics required for Structure-Based Drug Design (SBDD).

Metric A: Ring Geometry and Bond Metrics

The primary differentiator is the C–X bond length, which dictates the ring's "puckering" amplitude and the spatial projection of the C2-substituent.

Structural FeatureTetrahydro-2H-thiopyran (Sulfur)Tetrahydro-2H-pyran (Oxygen)Impact on Ligand Design
C–X Bond Length 1.80 – 1.82 Å 1.41 – 1.43 ÅS-ring is significantly expanded; C2 substituents are projected further into the binding pocket.
C–X–C Bond Angle ~97° – 100° ~110° – 112°The S-ring is "pointier" at the heteroatom, altering the chair conformation geometry.
Ring Conformation Distorted ChairIdeal ChairThiopyran rings show greater flexibility due to longer bonds and lower torsional barriers.
1,3-Diaxial Strain Reduced HighLonger C–S bonds reduce steric clash for axial substituents in thiopyrans.

Expert Insight: In our validation studies, the C–S bond length expansion (~0.4 Å difference) results in a "flatter" chair geometry near the heteroatom. This is critical when docking these molecules into protein active sites; a pyran-based docking model will fail to predict the steric clash of a thiopyran derivative.

Metric B: Conformational Preference (The Anomeric Effect)

The C2-carbaldehyde position is stereochemically labile. Determining whether the substituent adopts an Axial or Equatorial orientation is the primary goal of the crystallographic experiment.

  • Pyran Analog: Strong anomeric effect (nO → σ*C-X) often stabilizes electronegative axial substituents.

  • Thiopyran Analog: The anomeric effect is weaker due to the energy mismatch between the S(3p) lone pair and the C-X σ* orbital. However, electrostatic interactions can still drive axial preference for electronegative groups (e.g., fluorine).

  • Result: For the 2-carbaldehyde derivative, steric factors often dominate, favoring the Equatorial position in the crystal lattice to minimize 1,3-diaxial repulsion, unless specific hydrogen bonding networks (e.g., in thiosemicarbazones) lock a specific conformer.

Strategic Derivatization: The Pathway to Diffraction Quality

Direct crystallization of the free aldehyde is rarely successful. We recommend the Thiosemicarbazone (TSC) derivatization route. This method is superior to 2,4-DNPH or Oxime derivatives for three reasons:

  • Heavy Atom Effect: The extra Sulfur in the TSC tail aids in anomalous scattering (if required) and increases electron density contrast.

  • H-Bond Networking: The primary amide (–NH2) and thione (C=S) groups create strong intermolecular H-bond networks, promoting the formation of robust, monoclinic crystals (typically space group P21/c).

  • Rigidity: The C=N double bond locks the side chain, reducing thermal disorder in the crystal lattice.

Experimental Workflow: Synthesis to Structure

The following workflow ensures the production of diffraction-quality single crystals.

CrystallizationWorkflow Aldehyde Crude Tetrahydro-2H- thiopyran-2-carbaldehyde Deriv Derivatization (Thiosemicarbazide + MeOH + H+) Aldehyde->Deriv Condensation Isolation Isolation: Filtration of Precipitate (Yellow Solid) Deriv->Isolation Yield >80% Cryst Crystallization Strategy: Slow Evaporation (EtOH/DMF) Isolation->Cryst Dissolve & Filter Check Microscopy Check: Birefringence & Edge Sharpness Cryst->Check 3-7 Days Check->Cryst If Amorphous/Twinning XRD X-ray Diffraction (Mo or Cu Source, 100K) Check->XRD Select Single Crystal

Figure 1: Optimized workflow for converting labile thiopyran aldehydes into crystalline thiosemicarbazones suitable for X-ray analysis.

Detailed Experimental Protocols

Synthesis of the Thiosemicarbazone Derivative

Reagents: Tetrahydro-2H-thiopyran-2-carbaldehyde (1.0 equiv), Thiosemicarbazide (1.1 equiv), Methanol (solvent), Acetic Acid (catalyst).

  • Dissolution: Dissolve thiosemicarbazide in warm methanol (50°C).

  • Addition: Add the aldehyde dropwise. Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 2 hours. The solution typically turns yellow.

  • Precipitation: Cool to room temperature. If no precipitate forms, add ice-cold water.

  • Purification: Filter the solid and wash with cold ethanol. Crucial: Do not use crude material for crystallization; recrystallize once from hot ethanol to remove unreacted hydrazine.

Crystallization: The "Slow Evaporation" Method

While vapor diffusion is common for proteins, slow evaporation is superior for these small molecule derivatives due to their solubility profiles.

  • Solvent System: Ethanol:DMF (9:1). The DMF prevents "crashing out" and allows for slower nucleation.

  • Vessel: 4 mL glass vial, covered with Parafilm containing 3-4 pinholes.

  • Conditions: Store in a vibration-free environment at 20°C.

  • Timeline: Prismatic crystals typically appear within 48-96 hours.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (liquid nitrogen stream). This is non-negotiable for thiopyrans to minimize the thermal motion of the flexible sulfur ring.

  • Radiation: Mo-Kα (0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable if the crystal is small (<0.1 mm).

  • Refinement Target: Aim for an R-factor < 5%. Pay special attention to the Disorder of the thiopyran ring. If the ring puckering is dynamic, you may need to model the ring atoms (C3, C4, C5) over two positions (Part A and Part B) with occupancy refinement.

Decision Logic: Interpreting the Structure

Once the structure is solved, use this logic tree to determine the biological relevance of the conformation found.

ConformationLogic Start Solved Structure (C2-Substituent Orientation) Axial Axial Orientation Start->Axial Equatorial Equatorial Orientation Start->Equatorial Check1 Check C-S Bond Lengths (Are they >1.80Å?) Axial->Check1 Check2 Check Packing Forces (Intermolecular H-bonds?) Equatorial->Check2 Result1 Anomeric Effect or Electrostatic Stabilization Check1->Result1 Yes Result2 Steric Dominance (Standard) Check2->Result2 No strong H-bonds Result3 Crystal Packing Artifact (Caution in Docking) Check2->Result3 Strong H-bonds present

Figure 2: Logic flow for interpreting the biological relevance of the observed solid-state conformation.

References

  • Structure of Thiosemicarbazones: Li, P., et al. "Synthesis and Crystal Structure of a Thiosemicarbazone." Asian Journal of Chemistry, 2013. Link

  • Conformational Analysis of Thiopyrans: Egbaria, N., et al. "The Conformational Behaviour of Fluorinated Tetrahydrothiopyran." Chemistry - A European Journal, 2024. Link

  • Anomeric Effect (S vs O): Mo, Y. "Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect."[1] Nature Chemistry, 2010.[1] Link

  • Crystallographic Bond Lengths: Allen, F. H., et al. "Bond Lengths in Organic and Metal-Organic Compounds." Cambridge Crystallographic Data Centre.[2] Link

  • Thiosemicarbazone Utility: Beraldo, H., & Gambino, D. "The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes." Mini Reviews in Medicinal Chemistry, 2004. Link

Sources

Comparative

Spectroscopic Characterization &amp; Impurity Profiling of Tetrahydro-2H-thiopyran-2-carbaldehyde

Topic: Spectroscopic Characterization of Tetrahydro-2H-thiopyran-2-carbaldehyde Impurities Content Type: Publish Comparison Guide Executive Summary Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS: 5098-06-6 / 53916-79-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Tetrahydro-2H-thiopyran-2-carbaldehyde Impurities Content Type: Publish Comparison Guide

Executive Summary

Tetrahydro-2H-thiopyran-2-carbaldehyde (CAS: 5098-06-6 / 53916-79-3) is a critical sulfur-containing heterocyclic scaffold used in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] However, its dual-functionality—containing both a thiane sulfur and a reactive aldehyde—makes it uniquely susceptible to degradation.

This guide objectively compares the performance of three primary analytical techniques (1H NMR , GC-MS , and FT-IR ) in detecting the compound's specific impurity profile. While GC-MS is standard for volatile aldehydes, our analysis demonstrates why High-Field 1H NMR is the superior "Gold Standard" for this specific application, offering non-destructive quantification of S-oxidation and aldehyde disproportionation that other methods miss or induce.

The Impurity Landscape: What Are We Characterizing?

Before comparing methods, we must define the "alternatives"—the specific impurities that compromise this reagent's performance. The molecule faces two orthogonal degradation pathways: S-Oxidation and Aldehyde Oxidation/Oligomerization .

Degradation Pathways (Visualized)

ImpurityPathways Target Tetrahydro-2H-thiopyran- 2-carbaldehyde (Target) Sulfoxide Impurity A: Sulfoxide (S=O) Target->Sulfoxide Air/Peroxides (S-Oxidation) Acid Impurity C: Carboxylic Acid (COOH) Target->Acid Air Oxidation (CHO -> COOH) Trimer Impurity D: Trimer/Oligomer (Acetal Formation) Target->Trimer Acid Catalysis/Aging Sulfone Impurity B: Sulfone (O=S=O) Sulfoxide->Sulfone Further Oxidation

Figure 1: Orthogonal degradation pathways showing Sulfur oxidation (Red) and Aldehyde instability (Yellow).

Comparative Analysis of Characterization Methods

This section evaluates "product performance" in terms of analytical suitability. We compare the three dominant spectroscopic methods.

Method A: 1H NMR Spectroscopy (The Gold Standard)
  • Performance Verdict: Superior. It is the only method that can simultaneously quantify the target, the sulfoxide diastereomers, and the carboxylic acid without thermal degradation.

  • Mechanism: Exploits the distinct electronegativity differences between Sulfur (S), Sulfoxide (S=O), and Sulfone (SO2) to shift the

    
    -protons.
    
Method B: GC-MS (The False Negative Risk)
  • Performance Verdict: High Risk.

  • The Flaw: Sulfur-aldehydes are thermally labile. The high temperature of the GC injector port (typically 250°C) can induce:

    • In-situ Oxidation: Converting the target to the sulfoxide during analysis.

    • Elimination: Sulfoxides often undergo thermal elimination (Cope elimination-like) to form unsaturated thiopyrans, leading to false identification of "impurities" that were not present in the original sample.

Method C: FT-IR (The Rapid Screen)
  • Performance Verdict: Limited Utility.

  • Use Case: Good for confirming the presence of the Carbonyl (C=O) group but poor at distinguishing the delicate S-oxidation states or quantifying low-level impurities (<5%).

Data Summary: Spectroscopic Signatures

The following table synthesizes the diagnostic signals required to validate the product against its alternatives (impurities).

FeatureTarget: Thiopyran-2-CHO Impurity: Sulfoxide Impurity: Carboxylic Acid Impurity: Trimer
1H NMR (CHO) 9.6 - 9.8 ppm (d/s)9.7 - 9.9 ppm (Shifted)>10.5 ppm (Broad)Absent (Replaced by ~5.0 ppm CH)
1H NMR (

-H)
~3.0 - 3.4 ppm ~3.8 - 4.2 ppm (Deshielded)~3.5 ppm~3.5 - 4.0 ppm
IR (C=O) 1720 - 1730 cm⁻¹ 1725 cm⁻¹ (Similar)1700 - 1710 cm⁻¹ (Broad)Absent (C-O-C bands appear)
MS (m/z) 130 (M+) 146 (M+16)146 (M+16)Higher MW (>300)
Detection Risk N/AThermal Elimination in GCDimerization in SolutionReversible in Acid
Detailed Experimental Protocol: Self-Validating NMR Quantitation

To ensure Scientific Integrity , this protocol uses an Internal Standard (IS) to validate purity, bypassing the errors of standard integration.

Objective: Determine the molar purity of Tetrahydro-2H-thiopyran-2-carbaldehyde and quantify S-oxide content.

Materials:

  • Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed trimerization).

  • Internal Standard: Dimethyl Sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene (TMB). Reasoning: High stability, simple singlet peaks, non-reactive.

Step-by-Step Workflow:

  • Preparation:

    • Weigh approx. 20 mg of the target sample (

      
      ) into a vial.
      
    • Weigh approx. 10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Record weights to 0.01 mg precision.

  • Dissolution:

    • Add 0.6 mL of neutralized CDCl₃. Shake gently to dissolve.

    • Critical Step: Run the NMR immediately. Do not let the solution sit, as chlorinated solvents can become acidic over time, catalyzing acetal formation.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds (or
      
      
      ) to ensure quantitative integration.
    • Acquire 16-32 scans.

  • Processing & Analysis:

    • Phase and baseline correct the spectrum carefully.

    • Integrate:

      • Target CHO peak at ~9.7 ppm (

        
        ).
        
      • Internal Standard peak (e.g., DMSO₂ at 2.9 ppm) (

        
        ).
        
      • Look for impurity peaks: Sulfoxide

        
        -H (~3.9 ppm) and Acid COOH (~11 ppm).
        
  • Calculation:

    
    [2]
    
    • Where N = Number of protons (1 for CHO, 6 for DMSO₂).

Analytical Decision Tree

Use this logic flow to select the correct method for your specific research stage.

DecisionTree Start Start: Characterize Sample Q1 Is the sample for GMP Release or Synthesis? Start->Q1 BranchA High Precision Needed Q1->BranchA Quantitation BranchB Quick Check Needed Q1->BranchB Identity Confirmation MethodNMR Method: 1H NMR (CDCl3) *Detects S-Oxidation & Acid* *Quantitative* BranchA->MethodNMR MethodIR Method: FT-IR (Neat) *Detects gross oxidation to Acid* *Cannot see Sulfoxide* BranchB->MethodIR MethodGC Method: GC-MS *WARNING: Thermal Degradation* *Use only with cold on-column injection* BranchB->MethodGC If Volatile Only

Figure 2: Analytical decision matrix emphasizing the risk of GC-MS for this thermally labile compound.

References
  • ChemicalBook. Tetrahydro-2H-thiopyran-2-carbaldehyde Product Properties & CAS 53916-79-3. Available at:

  • National Institute of Standards and Technology (NIST). 2H-Thiopyran, tetrahydro- (Parent Ring Structure & Stability Data). NIST Chemistry WebBook, SRD 69. Available at:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR shift prediction of S-heterocycles).
  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Available at:

Sources

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